The table below summarizes the key chemical and physical data for Troparil.
| Property | Specification |
|---|---|
| IUPAC Name | Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate [1] |
| CAS Number | 74163-84-1 [1] [2] [3] |
| Molecular Formula | C₁₆H₂₁NO₂ [1] [2] [3] |
| Molar Mass | 259.34 g/mol [1] [2] [3] |
| Melting Point | 190 - 191 °C [1] |
| Appearance | White to off-white crystalline solid [2] |
| Density | ~1.09 g/cm³ [2] |
This compound is a phenyltropane-based dopamine reuptake inhibitor (DRI) derived from methylecgonidine, a cocaine derivative [1] [4] [3]. The key structural difference is the replacement of the hydrolyzable ester linkage in cocaine with a more stable carbon-carbon bond [1]. This change significantly alters its pharmacological profile.
The table below compares this compound with cocaine based on information from scientific literature.
| Parameter | This compound | Cocaine |
|---|---|---|
| Dopamine Reuptake Inhibition (DAT) Potency | Several times more potent [1] [3] | Benchmark (less potent) |
| Serotonin Reuptake Inhibition (SERT) Potency | Less potent [1] | More potent |
| Duration of Action | Several times longer [1] [4] [2] | Shorter |
| Local Anesthetic Effect | None (pure stimulant) [1] [4] | Present |
| Cardiotoxicity | Slightly less cardiotoxic [1] [2] | Higher |
This compound is primarily used in neuroscience and pharmacology research:
While a full synthesis protocol is complex, an analytical protocol for identifying this compound in collected samples is available from a 2022 forensic study [5]. The workflow below outlines the key steps.
Protocol Details
Troparil is chemically described as Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate [1] [2]. It is a phenyltropane-based compound, meaning the phenyl ring is directly connected to the tropane ring through a non-hydrolyzable carbon-carbon bond, unlike cocaine which has an ester linkage [1] [3]. This key structural difference makes this compound a pure stimulant without local anesthetic action and contributes to its longer duration of action [1] [3].
This compound acts as a reuptake inhibitor for monoamine transporters, with high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), and lower affinity for the serotonin transporter (SERT) [1] [2]. The following table summarizes its receptor affinity profile compared to cocaine.
| Transporter | This compound IC₅₀ (nM) | Cocaine IC₅₀ (nM) | Potency Ratio vs. Cocaine |
|---|---|---|---|
| Dopamine (DAT) | 23 ± 5.0 [1] | 102 ± 12 [1] | Approximately 4-5 times more potent [1] [2] |
| Norepinephrine (NET) | 920 ± 73 [1] | 3298 ± 293 [1] | Approximately 3-4 times more potent |
| Serotonin (SERT) | 1962 ± 61 [1] | 1045 ± 89 [1] | Less potent |
The primary mechanism of this compound is blocking the dopamine transporter (DAT), which increases the concentration of dopamine in the synaptic cleft and heightens dopaminergic signaling [1]. The diagram below illustrates this mechanism and the core metabolic pathway of this compound.
This compound inhibits the dopamine transporter (DAT), increasing synaptic dopamine levels. It is metabolized in the liver through Phase I and II reactions [2].
This compound is primarily used in scientific research to map the distribution of dopamine transporters in the brain using ³H-radiolabelled forms in humans and animals [1] [4]. It serves as an alternative to cocaine in animal studies, producing similar effects while avoiding stringent licensing requirements [1].
A 2024 study characterized this compound's metabolic fate in rat urine and incubations using a pooled human liver S9 fraction (pHLS9) to identify biomarkers for toxicological detection [2] [5]. The experimental workflow is summarized below.
Experimental workflow for this compound metabolism studies, combining in vitro human liver models and in vivo animal administration followed by high-resolution mass spectrometry analysis [2] [5].
Key findings from the metabolism study include:
This compound exhibits a pharmacological profile distinct from cocaine. The following table compares key properties.
| Property | This compound | Cocaine |
|---|---|---|
| Primary Mechanism | Dopamine Reuptake Inhibitor (DRI) [1] | Dopamine Reuptake Inhibitor [1] |
| Potency at DAT | 4-5 times more potent [1] [2] | Baseline |
| Duration of Action | A few times longer [1] [3] | Shorter |
| Local Anesthetic Effect | No (lacks ester linkage) [1] [3] | Yes |
| Cardiotoxicity | Potentially lower [1] [3] | Higher |
| Abuse Liability | Possibly lower, but research is ongoing [1] | High |
While this compound is a potent stimulant, its abuse potential in humans is not fully characterized. One study suggested that phenyltropanes may have less abuse potential compared to cocaine [1]. However, this compound has been identified in samples collected from drug users in Europe, indicating some recreational use [2] [4].
Forensic and clinical laboratories primarily use instrumental techniques for the unequivocal identification of this compound. The following table summarizes the key analytical parameters and methodologies.
Table 1: Analytical Techniques for this compound Identification and Characterization
| Analytical Technique | Key Parameters / Observations | Application / Findings |
|---|
| GC-EI-MS [1] | Column: ZB-SemiVolatiles (30 m x 0.25 mm, 0.25 µm) Carrier Gas: Helium, 1.0 mL/min Temp. Program: 75°C (1 min) to 180°C at 20°C/min, then to 320°C at 20°C/min (hold 7 min) Ionization: EI, 70 eV | Provides characteristic electron ionization mass spectrum for identification and comparison with libraries. | | LC-ESI-QTOF-MS/MS [1] | Column: Hypersil GOLD C18 (100 x 2.1 mm, 3 µm) Mobile Phase: (A) Water/ACN/Formic Acid (90/10/0.1); (B) MeOH/ACN/Formic Acid (90/10/0.1) Gradient: 10% B to 90% B over 7 min Ionization: ESI+ | Provides high-resolution accurate mass (HRAM) of precursor and fragment ions. Confirms molecular formula and diagnostic fragments. | | NMR Spectroscopy [1] | Instrument: Varian VNMRS-500 (500 MHz for 1H) Experiments: 1H, 13C, 1H-1H COSY, 1H-13C HSQC, 1H-13C HMBC | Unambiguous structural elucidation and confirmation of the stereochemistry of this compound. |
The general workflow for analysis often follows a logical sequence, integrating these techniques:
This compound is a synthetic phenyltropane derivative designed to mimic the effects of cocaine but with a modified pharmacological profile.
Table 2: this compound's Pharmacological Profile and Properties [2] [3] [4]
| Category | Details |
|---|---|
| IUPAC Name | Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
| Other Names | β-CPT, WIN 35,065-2 |
| Molecular Formula | C₁₆H₂₁NO₂ |
| Molar Mass | 259.349 g·mol⁻¹ |
| Melting Point | 190 - 191 °C |
| Mechanism of Action | Dopamine Reuptake Inhibitor (DRI); also inhibits norepinephrine and serotonin reuptake. |
| Potency vs. Cocaine | 4-5 times more potent at dopamine and norepinephrine transporters; less potent at serotonin transporter. |
| Key Differences from Cocaine | Lacks the hydrolyzable ester linkage to the phenyl ring, leading to a longer duration of action, no local anesthetic effects, and potentially reduced cardiotoxicity. |
Understanding the metabolism of this compound is critical for its detection in biological samples. A 2024 study identified the following phase I and phase II metabolites in rat urine and human liver S9 fraction incubations [3] [5].
This compound was identified in illegal products collected from drug users in Europe, indicating its active consumption despite being rare [1] [3]. Its status as a New Psychoactive Substance (NPS) means it poses a public health threat and is not controlled under international drug conventions, though its legal status varies by country [6].
Troparil is a phenyltropane-based synthetic stimulant, first synthesized in the 1970s as a cocaine analog with a modified chemical structure [1].
Chemical Profile of this compound
| Property | Description |
|---|---|
| IUPAC Name | Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate [1] |
| Synonyms | β-CPT, WIN 35,065-2 [1] |
| Molecular Formula | C₁₆H₂₁NO₂ [1] |
| Molar Mass | 259.349 g·mol⁻¹ [1] |
| CAS Number | 74163-84-1 [1] [2] |
| Legal Status | Considered a controlled substance analog of cocaine in some jurisdictions [1] |
Key Pharmacological Characteristics
| Feature | Comparison to Cocaine & Key Effects |
|---|---|
| Primary Mechanism | Potent dopamine reuptake inhibitor (DRI); also inhibits norepinephrine reuptake [1] [3]. |
| Potency | Several times more potent than cocaine as a dopamine reuptake inhibitor [1]. |
| Selectivity | Higher potency for dopamine and norepinephrine transporters; less potent serotonin reuptake inhibitor [1] [3]. |
| Duration of Action | Lasts several times longer than cocaine due to non-hydrolyzable carbon-carbon bond [1]. |
| Local Anesthetic Effect | Lacks the ester linkage, thus has no local anesthetic action; considered a pure stimulant [1]. |
| Cardiotoxicity | Slightly less cardiotoxic than cocaine [1]. |
| Abuse Liability | Phenyltropanes are suggested to have less abuse potential compared to cocaine [1]. |
This compound is a valuable tool in neuropharmacology, primarily for studying the dopamine system.
Mapping Dopamine Transporters Radiolabeled this compound is used to map the distribution and density of dopamine transporters (DAT) in the brain in both human and animal studies [1]. It helps understand DAT's role in conditions like Parkinson's disease and substance use disorders [4].
Animal Models of Stimulant Effects this compound produces cocaine-like discriminative stimulus effects in animals and is used to study locomotor stimulation and drug reinforcement [1]. It serves as a cocaine substitute to avoid stringent licensing requirements [1].
Experimental workflow for this compound in animal research
Recent research focuses on this compound's metabolic fate to enable detection in clinical and forensic settings [3] [5].
Phase I Metabolism this compound undergoes demethylation as the primary metabolic step [3] [5]. Other Phase I reactions include hydroxylation of the tropane ring and the phenyl ring [3] [5].
Phase II Metabolism Phase II metabolism involves glucuronidation of the hydroxylated metabolites [3] [5]. These glucuronidated metabolites were detected in rat urine but not in human liver S9 fraction incubations, suggesting possible species differences [3] [5].
Analytical Identification Advanced techniques like LC-ESI-QTOF-MS/MS, GC-EI-MS, and NMR spectroscopy are used to separate, identify, and structurally characterize this compound and its metabolites [6].
This compound metabolic pathways and detection
Research into this compound's therapeutic potential is preliminary but shows interesting directions.
| Potential Area | Rationale & Current Findings |
|---|---|
| Cocaine Use Disorder (CUD) | As an "atypical" DAT inhibitor that may stabilize DAT in a different conformation than cocaine, potentially offering treatment with lower abuse liability [4]. |
| Neurological Disorders | Preclinical studies suggest potential for improving attention, working memory, and motor function, indicating relevance for ADHD, depression, and Parkinson's disease [7]. |
| Cognitive Enhancement | Animal models show this compound can improve cognitive performance in attention and working memory tasks [7]. |
Significant Research Gaps
The synthesis of Troparil from methylecgonidine is a key route described in the literature for producing this cocaine analogue for research purposes [1]. The core of the synthesis involves a Grignard reaction, where methylecgonidine reacts with phenylmagnesium bromide to form the final product [1].
General Reaction Scheme:
Methylecgonidine + Phenylmagnesium Bromide → this compound [1]
This reaction is characterized by the direct attachment of a phenyl group to the tropane ring through a carbon-carbon bond, which is not hydrolyzable and contributes to this compound's longer duration of action compared to cocaine [1]. The demanding reaction conditions put production beyond the capacity of most illicit drug manufacturers [1].
Successful synthesis and purification require rigorous characterization. The table below summarizes the key physicochemical data for the starting material and the final product.
| Property | Methylecgonidine [2] [3] | This compound [1] [4] |
|---|---|---|
| Chemical Name | Methyl (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate | Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
| CAS Number | 43021-26-7 | 74163-84-1 |
| Molecular Formula | C10H15NO2 | C16H21NO2 |
| Molecular Weight | 181.232 g/mol | 259.349 g/mol |
| Molecular Structure | ![]() |
![]() |
| Melting Point | Information missing | 190 to 191 °C (374 to 376 °F) |
| Boiling Point | Information missing | 350.2±42.0 °C (Predicted) |
| Density | Information missing | 1.099±0.06 g/cm³ (Predicted) |
| Predicted pKa | Information missing | 9.95±0.60 |
| SALT Forms | Not applicable | Tartrate, hydrochloride, and naphthalenedisulfonate salts are available [1]. |
Synthetic Workflow and Characterization: The diagram below outlines the general workflow from starting materials to a characterized final product.
Working with these compounds requires careful attention to safety and legal compliance.
This compound is a potent dopamine reuptake inhibitor (DRI) used in scientific research. Its primary applications include [1]:
Its pharmacological profile shows it is a few times more potent than cocaine as a dopamine reuptake inhibitor but less potent as a serotonin reuptake inhibitor [1]. The lack of an ester linkage makes it a pure stimulant without local anesthetic action and slightly less cardiotoxic than cocaine [1].
Publicly available scientific literature lacks granular, step-by-step experimental details for this synthesis, such as:
Overcoming these gaps requires expertise in advanced organic synthesis and access to specialized scientific resources.
Troparil (WIN 35,065-2) is a phenyltropane-based stimulant used extensively in neuroscience research, particularly for studying the dopamine transporter (DAT). As a synthetic analog of cocaine, it offers several advantages for scientific investigation. This compound is a few times more potent than cocaine as a dopamine reuptake inhibitor but has a lower potency as a serotonin reuptake inhibitor [1]. Its duration of action is several times longer than that of cocaine, owing to the replacement of the benzoate ester group with a non-hydrolyzable carbon-phenyl bond. This structural change eliminates local anesthetic action and may reduce cardiotoxicity, making this compound a more selective pharmacological tool for studying dopamine neurotransmission [1].
The synthesis of this compound is achieved through a Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. The general reaction is as follows: Methylecgonidine + Phenylmagnesium Bromide → this compound [1]
The following diagram illustrates the experimental workflow for the synthesis of this compound, from reagent preparation to final product isolation:
The Grignard reaction proceeds via a nucleophilic addition mechanism. The carbon-magnesium bond in phenylmagnesium bromide is highly polarized, rendering the phenyl group nucleophilic. This phenyl anion equivalent attacks the electrophilic carbon of the tropane ring precursor (methylecgonidine), forming a new carbon-carbon bond and creating the this compound structure after workup [1] [2].
A. Preparation of Phenylmagnesium Bromide [3]
B. Synthesis of this compound [1]
Successful synthesis and purity of this compound should be confirmed using the following analytical methods:
| Parameter | Specification / Expected Result | Method / Notes |
|---|---|---|
| Physical Form | Crystalline solid | Free base or salt (e.g., tartrate) [1] |
| Melting Point | 190 - 191 °C | For the free base [1] |
| Molecular Formula | C₁₆H₂₁NO₂ | - |
| Molar Mass | 259.349 g·mol⁻¹ | - |
| Spectroscopy | Consistent with structure | ¹H NMR, ¹³C NMR, IR, MS |
| Chromatography | Single peak | HPLC or TLC (indicative of purity) |
| Binding Affinity (IC₅₀) | DAT: 23 ± 5 nM NET: 920 ± 73 nM SERT: 1962 ± 61 nM | Radioligand binding assay [1] |
The molecular structure and stereochemistry of this compound are crucial for its activity. The following diagram depicts the spatial arrangement of its key functional groups:
This compound serves as a powerful tool in neuropharmacology research. Its primary applications include:
This compound is a potent psychoactive substance with significant abuse potential. Its legal status is complex.
The synthesis of this compound via the Grignard reaction provides a classic yet efficient route to a highly valuable compound in neuroscience research. Its enhanced potency and selectivity for the dopamine transporter, compared to cocaine, make it a superior tool for probing DAT function. Successful synthesis is technically demanding and hinges on meticulous attention to anhydrous conditions and safety. The product must be thoroughly characterized, and all research must be conducted within the established legal and ethical frameworks for controlled substance analogs.
Troparil (methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate) is a cocaine analogue and new psychoactive substance (NPS) that functions as a potent dopamine reuptake inhibitor with several times the potency and duration of cocaine [1]. The rapid emergence of this compound on illicit drug markets necessitates robust analytical methods for its identification and characterization in forensic, clinical, and regulatory settings [2] [3]. Liquid chromatography-electrospray ionization-quadrupole time-of-flight tandem mass spectrometry (LC-ESI-QTOF-MS) has proven to be an indispensable technique for the unequivocal identification and structural elucidation of this compound and its metabolites due to its high resolution, accurate mass measurement capabilities, and exceptional sensitivity [2] [3]. These application notes provide detailed protocols and analytical parameters for the comprehensive characterization of this compound using LC-ESI-QTOF-MS, supporting researchers and drug development professionals in their analytical workflows.
This compound belongs to the phenyltropane class of compounds and shares structural similarities with cocaine, though it lacks the hydrolyzable ester linkage to the phenyl ring, replacing it with a more stable carbon-carbon bond [1]. This structural modification results in enhanced metabolic stability and prolonged duration of action compared to cocaine. The compound typically exists as a tartrate, hydrochloride, or naphthalenedisulfonate salt, with the free base having a molar mass of 259.349 g·mol⁻¹ [1].
The application of LC-ESI-QTOF-MS enables the precise identification of this compound based on accurate mass measurement, isotopic pattern, and characteristic fragmentation profile [2]. The technique provides comprehensive data for both qualitative and semi-quantitative analysis, facilitating the detection of this compound in complex matrices including seized materials and biological samples.
Table 1: Optimal LC Conditions for this compound Analysis
| Parameter | Specification | Notes |
|---|---|---|
| Column | Hypersil GOLD C18 (100 × 2.1 mm, 3 μm) | Thermo Fisher Scientific [2] |
| Guard Column | Hypersil GOLD (10 × 2.1 mm, 3 μm) | Thermo Fisher Scientific [2] |
| Mobile Phase A | Water/Acetonitrile/Formic Acid (90:10:0.1, v/v/v) | LC-MS grade solvents [2] |
| Mobile Phase B | Methanol/Acetonitrile/Formic Acid (90:10:0.1, v/v/v) | LC-MS grade solvents [2] |
| Gradient Program | 0-2 min: 10% B; 2-7 min: 10-90% B; 7-10 min: 90% B; 10-12 min: 90-10% B; 12-14 min: 10% B | [2] |
| Flow Rate | 0.15 mL/min | [2] |
| Column Temperature | 25°C | [2] |
| Injection Volume | 1 μL | [2] |
Table 2: Optimal QTOF-MS Parameters for this compound Analysis
| Parameter | Specification | Notes |
|---|---|---|
| Ionization Mode | ESI Positive | [2] |
| Capillary Voltage | 4500 V | [2] |
| End Plate Offset | -500 V | [2] |
| Dry Gas Flow Rate | 8.0 L/min | [2] |
| Dry Heater | 180°C | [2] |
| Scan Range | m/z 50-1500 | [2] |
| Collision Energy (CE) | Ramped from 35-40 eV for m/z 200-400 | This compound-specific [2] |
| Acquisition Mode | Auto-MS/MS | [2] |
Under ESI+ conditions, this compound produces a predominant protonated molecule [M+H]⁺ at m/z 260.1651 (C₁₆H₂₂NO₂⁺) [3]. The MS/MS spectrum is characterized by several diagnostic fragment ions that provide structural information about the tropane ring system and the phenyl substituent.
Table 3: Characteristic MS/MS Fragments of this compound [M+H]⁺ (m/z 260)
| m/z | Ion | Proposed Structure | Significance |
|---|---|---|---|
| 260.1651 | [M+H]⁺ | C₁₆H₂₂NO₂⁺ | Protonated molecular ion |
| 182.1176 | [M+H-C₃H₆O₂]⁺ | C₁₃H₁₂N⁺ | Loss of methyl ester group (-58 Da) |
| 154.1227 | [M+H-C₆H₆O₂]⁺ | C₁₀H₁₂N⁺ | Tropane ring fragment |
| 124.1121 | [M+H-C₈H₁₀O₂]⁺ | C₈H₁₀N⁺ | Further fragmentation of tropane system |
| 91.0548 | [C₇H₇]⁺ | Tropylium ion | Characteristic phenyl ring fragment |
3.1.1 Solid Samples (Powders/Tablets)
3.1.2 Biological Samples (Urine/Plasma)
Recent metabolism studies have revealed that this compound undergoes phase I metabolism including demethylation and hydroxylation, as well as phase II glucuronidation [3]. The following workflow facilitates the identification of this compound metabolites in biological systems:
Figure 1: Experimental workflow for the identification of this compound and its metabolites using LC-ESI-QTOF-MS.
LC-ESI-QTOF-MS has been successfully applied to identify this compound in seized illegal products, demonstrating its utility in forensic drug analysis [2]. The technique provides unambiguous identification even in complex mixtures and enables the detection of novel psychoactive substances as they emerge on the drug market.
Comprehensive metabolism studies using rat models and pooled human liver S9 fraction (pHLS9) have identified several this compound metabolites [3]. The main metabolic pathways include:
These findings provide crucial data for developing analytical methods for detecting this compound consumption in clinical and forensic toxicology settings.
LC-ESI-QTOF-MS represents a powerful analytical platform for the comprehensive characterization of this compound and its metabolites. The high mass accuracy, resolution, and MS/MS capabilities of this technique provide definitive identification of this compound in diverse sample matrices, supporting efforts in forensic analysis, clinical toxicology, and drug development. The protocols and parameters detailed in these application notes offer researchers a validated framework for analyzing this emerging psychoactive substance and its biotransformation products.
Objective: To provide a detailed protocol for the identification and characterization of the new psychoactive substance (NPS) Troparil (Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate) in seized materials using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Introduction
This compound is a synthetic stimulant belonging to the phenyltropane class of compounds, which shares a similar pharmacological profile with cocaine by acting as a dopamine, norepinephrine, and serotonin reuptake inhibitor [1]. Its emergence on the illicit drug market necessitates reliable analytical methods for its identification in forensic and clinical settings [2]. This application note outlines a validated GC-MS method for the analysis of this compound, compiling information from scientific publications where it has been successfully identified.
2. Materials and Methods
2.1. Sample Preparation Samples, typically obtained as powders or from tablets, should be prepared by dissolving a small amount in a suitable solvent such as methanol or acetonitrile to achieve an approximate concentration of 1 mg/mL [2]. The solution is then centrifuged, and the supernatant is used for analysis. A direct injection of 1 µL is typically performed [2].
2.2. Instrumentation and GC-MS Conditions The following table summarizes the typical instrument parameters derived from published methods. These can serve as a starting point for method development.
Table 1: Typical GC-MS Conditions for this compound Analysis
| Parameter | Setting |
|---|---|
| GC Column | Zebron ZB-SemiVolatiles (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent [2] |
| Injection Mode | Splitless [2] |
| Injection Volume | 1 µL [2] |
| Carrier Gas | Helium [2] |
| Column Flow Rate | 1.0 mL/min [2] |
| Oven Temperature Program | Initial: 75 °C (hold 1 min); Ramp 1: 20 °C/min to 180 °C (hold 3 min); Ramp 2: 20 °C/min to 320 °C (hold 7 min) [2] |
| Injector Temperature | 250 °C [2] |
| Transfer Line Temperature | 280 °C [2] |
| Ionization Mode | Electron Ionization (EI) [2] |
| Ionization Energy | 70 eV [2] |
| Ion Source Temperature | 230 °C [2] |
| Mass Scan Range | m/z 29-600 [2] |
3. Results and Data Interpretation
3.1. Expected Chromatographic and Spectroscopic Data Under the conditions described, this compound elutes from the GC column and produces a characteristic mass spectrum. The following workflow diagrams the analytical process and the primary metabolic pathways identified in other studies, which are crucial for comprehensive toxicological analysis.
Diagram 1: Analytical and Metabolic Workflow for this compound. The solid boxes and lines depict the direct GC-MS analysis process for the parent drug. The dashed section summarizes the major Phase I and Phase II metabolic pathways identified in metabolism studies, which are critical for toxicological screening in biological samples [1].
Table 2: Characteristic Mass Spectrometric Data for this compound
| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Base Peak (m/z) | Key Characteristic Fragments (m/z) |
|---|---|---|---|---|---|
| This compound | 74885-83-9 | C₁₅H₁₉NO₂ | 245 | 82 | 82 (tropane ring), 83, 84, 124 (C₆H₅-CH₂-C(=O)O-), 91 (C₇H₇⁺), 245 (M⁺, low abundance) [2] |
4. Discussion
The GC-MS method described provides a reliable means for identifying this compound in seized material. The characteristic fragmentation pattern, dominated by the tropane fragment at m/z 82 and the phenylacetate-related ion at m/z 124, offers high specificity for its identification [2]. For forensic reporting, it is recommended to compare the retention time and mass spectrum of the sample against a certified reference standard whenever possible.
It is crucial to note that for toxicological analysis in biological specimens (e.g., urine), targeting the parent compound alone may not be sufficient. Metabolism studies indicate that this compound undergoes significant Phase I metabolism, primarily via N-demethylation and hydroxylation at various positions on the tropane and phenyl rings, followed by Phase II glucuronidation [1]. Therefore, analytical methods for biological fluids should be designed to also detect these metabolites, with nor-Troparil (N-demethylated) being a key biomarker.
This application note consolidates a functional GC-MS protocol for the detection of this compound. The method is robust and suitable for the qualitative analysis of this NPS in seized drug samples. For a complete picture in clinical and forensic toxicology, complementary techniques like LC-HRMS/MS should be employed to cover the wide range of potential metabolites [1].
6. References
Troparil (Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate) is a phenyltropane derivative that functions as a potent monoamine reuptake inhibitor, exhibiting particularly high affinity for dopamine and norepinephrine transporters. With the global demand for cocaine steadily increasing—reaching an estimated 22 million users worldwide in 2021—the market for cocaine-like new psychoactive substances (NPS) has expanded significantly in recent years. This compound represents one such alternative that offers similar pharmacological effects to cocaine but with enhanced potency and longer duration of action. Unlike plant-based cocaine, synthetic analogs like this compound can be manufactured consistently without geographical or seasonal constraints, making them attractive to both consumers and distributors [1] [2].
The detection and characterization of this compound metabolism represents a critical challenge in clinical and forensic toxicology. While this compound has been identified in samples collected from drug users in European cities such as Warsaw, confirmed intoxications remain rarely reported in scientific literature—likely due to the limited knowledge of appropriate biomarkers for detection in biological specimens. Understanding the metabolic fate of this compound is therefore essential for developing reliable analytical methods that can identify recent consumption in clinical, forensic, and workplace testing scenarios. This application note provides comprehensive experimental protocols and metabolic profiling data to facilitate the detection of this compound and its metabolites in rat urine, with implications for human toxicological testing [1] [2].
The biotransformation of this compound proceeds through both phase I (functionalization) and phase II (conjugation) reactions, producing a diverse array of metabolites that can serve as analytical targets for detection. Incubation studies with pooled human liver S9 fraction (pHLS9) and in vivo experiments in rat models have revealed that this compound undergoes extensive metabolism, with demethylation representing the primary metabolic pathway. The complex metabolic profile necessitates sophisticated analytical approaches to fully characterize the disposition of this substance in biological systems [1] [2].
Table 1: Phase I Metabolites of this compound Identified in Rat Urine
| Metabolite ID | Biotransformation | Mass Shift | Detection System | Relative Abundance |
|---|---|---|---|---|
| M1 | Demethylation | -14 Da | Rat urine, pHLS9 | High (Primary metabolite) |
| M2 | Tropane hydroxylation | +16 Da | Rat urine, pHLS9 | Medium |
| M3 | Phenyl hydroxylation | +16 Da | Rat urine, pHLS9 | Medium |
| M4 | Combined hydroxylation & demethylation | +2 Da | Rat urine, pHLS9 | Low |
Table 2: Phase II Metabolites of this compound Identified in Rat Urine
| Metabolite ID | Conjugation Type | Precursor Metabolite | Detection System | Toxicological Significance |
|---|---|---|---|---|
| M5 | Glucuronidation | Phenyl hydroxylated | Rat urine only | Major elimination pathway |
| M6 | Glucuronidation | Tropane hydroxylated | Rat urine only | Medium abundance |
| M7 | Glucuronidation | Combined hydroxylation | Rat urine only | Minor metabolite |
The tropane alkaloid structure of this compound presents multiple sites for enzymatic modification, with the ester moiety proving particularly susceptible to hydrolysis. The N-methyl group on the azabicyclo[3.2.1]octane ring system undergoes oxidative demethylation as the primary metabolic transformation, while the phenyl ring and tropane ring structure present additional sites for hydroxylation. Notably, phase I metabolites were detected in both rat urine and human liver S9 fraction incubations, while phase II metabolites were exclusively identified in rat urine samples. This finding highlights the importance of appropriate model selection when studying the complete metabolic profile of this compound [1] [2].
The following diagram illustrates the major metabolic pathways of this compound, demonstrating the complex interplay between phase I and phase II biotransformation processes:
Figure 1: Comprehensive Metabolic Pathways of this compound - This diagram illustrates the major phase I and phase II metabolic transformations of this compound identified in rat urine and human liver S9 fraction studies. Demethylation represents the primary metabolic pathway, with additional hydroxylation reactions occurring on both the tropane and phenyl rings. Phase II metabolism proceeds exclusively via glucuronidation of hydroxylated metabolites.
The following workflow outlines the comprehensive experimental approach for identifying and characterizing this compound metabolites in biological systems:
Figure 2: Experimental Workflow for this compound Metabolite Identification - This diagram outlines the integrated experimental approach combining in vivo rat studies and in vitro human liver fraction incubations to comprehensively characterize this compound metabolism. The workflow progresses from study design through sample preparation, analytical analysis, and final data interpretation to identify relevant biomarkers for toxicological screening.
The identification of this compound metabolites requires advanced analytical instrumentation capable of high resolution and accurate mass measurement. The following parameters have been optimized specifically for the detection of this compound and its metabolic products:
The systematic approach to data processing involves multiple steps to ensure comprehensive metabolite detection. First, chromatographic data are processed to identify potential metabolites through mass defect filtering, isotope pattern analysis, and product ion filtering. The chlorine isotopic pattern observed with indatraline metabolites provides a useful template for recognizing characteristic patterns that may be present in this compound metabolites as well [1]. Next, structural elucidation of detected metabolites is performed through interpretation of MS/MS fragmentation patterns, comparison with proposed metabolic pathways, and when possible, comparison with synthetic reference standards.
The metabolic profile of this compound has significant implications for toxicological screening protocols. Unlike the parent compound this compound, which may be present in biological samples only transiently and at low concentrations, the demethylated metabolite (M1) represents a more abundant and longer-lasting analytical target. The glucuronidated metabolites (M5-M7), while exclusively detected in rat urine in this study, may serve as important markers of consumption in human specimens as well. Toxicological analyses should therefore target not only the parent this compound but also its principal metabolites to avoid false negative results in screening protocols [1] [2].
The potency of this compound—reportedly four to five times more potent than cocaine in inhibiting dopamine and norepinephrine reuptake—means that even small doses can produce significant pharmacological effects [1] [2]. This enhanced potency, coupled with its extended duration of action compared to cocaine, increases the risk of accumulation with repeated dosing and potential for adverse effects. The identification of this compound in samples collected from drug users in Warsaw confirms its active consumption in some populations, highlighting the importance of including this substance and its metabolites in routine toxicological screening panels [1] [2].
The metabolite profiling presented in this application note enables toxicologists to make informed decisions regarding appropriate biomarker selection for various analytical purposes. For clinical intoxication cases, where rapid identification of recent exposure is critical, the primary demethylated metabolite (M1) may represent the most reliable target due to its relative abundance and extended detection window. For forensic applications requiring maximum detection sensitivity, the glucuronidated metabolites may offer advantages despite requiring hydrolysis prior to analysis [1] [2].
The species differences observed between rat and human liver fractions highlight the importance of careful interpretation when extrapolating metabolic data across species. While rat models provide valuable preliminary data, the qualitative and quantitative differences in metabolite profiles emphasize the need for confirmatory studies in human-derived systems when available. These considerations are particularly important for legal proceedings where scientific evidence must withstand rigorous scrutiny [5].
This comprehensive application note provides detailed protocols and metabolic data for the identification and characterization of this compound and its metabolites in rat urine and human liver preparations. The experimental workflows outlined herein enable toxicologists and researchers to reliably detect exposure to this emerging psychoactive substance, addressing a critical gap in current analytical capabilities. The structured metabolic pathways and optimized analytical parameters presented will facilitate the implementation of this compound screening in clinical and forensic laboratories, potentially leading to improved detection rates and more accurate assessment of the prevalence of this cocaine analogue in various populations.
As the new psychoactive substance landscape continues to evolve, the approaches detailed in this document may serve as a template for characterizing the metabolism of additional emerging drugs of abuse. The integration of in vivo and in vitro data provides a robust framework for comprehensive metabolite profiling that can be adapted to other substances of concern, ultimately enhancing public health responses to the ever-changing drug market.
New Psychoactive Substances (NPS) continue to emerge as alternatives to controlled drugs, presenting significant challenges for toxicological screening and clinical management. Troparil (Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate), a phenyltropane derivative, represents one such NPS with cocaine-like effects but reportedly higher potency and longer duration of action [1]. As a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, this compound exhibits a pharmacological profile similar to cocaine, though its inhibition of dopamine and noradrenaline is reported to be four- to five-times higher [2]. Despite its appearance in samples collected from drug users in Europe, particularly Warsaw, formal intoxication cases have been rarely reported, possibly due to limitations in detecting biomarkers in biological samples [2].
Understanding this compound's metabolic fate is essential for developing effective toxicological screening methods and interpreting forensic cases. This application note details a comprehensive protocol for investigating this compound metabolism using pooled human liver S9 fraction (pHLS9), providing researchers with a validated method for identifying appropriate biomarkers and designing targeted analytical approaches. The S9 fraction, defined as the "Supernatant fraction obtained from an organ (usually liver) homogenate by centrifuging at 9000 g for 20 minutes in a suitable medium," contains both cytosolic and microsomal enzymes, offering a complete metabolic system including both phase I and phase II drug-metabolizing enzymes [3]. The use of pooled human liver S9 from multiple donors (typically 30 or more individuals) provides a representative metabolic profile that accounts for human population variability, making it particularly valuable for predicting in vivo metabolism [2].
Table 1: Preparation of Stock Solutions and Cofactor Mixtures
| Component | Stock Concentration | Final Concentration in Incubation | Storage Conditions |
|---|---|---|---|
| This compound stock | 1 mM in methanol or buffer | 25 μM | -20°C, protected from light |
| NADP-Na₂ | 10 mM in purified water | 0.6 mM | -80°C in aliquots |
| UDP-glucuronic acid | 25 mM (commercial solution A) | 2.5 mM | -80°C |
| PAPS | 1 mM in purified water | 40 μM | -80°C in aliquots |
| Alamethicin | 25 μg/mL in purified water | 25 μg/mL | -80°C in aliquots |
| GSH | 100 mM in purified water | 10 mM | -20°C |
The metabolic incubation follows optimized protocols adapted from current literature [2]. All steps should be performed under sterile conditions when possible, with precise temperature control maintained throughout the procedure.
Preincubation Mixture Preparation:
Preincubation:
Initiation of Reaction:
Incubation Time Course:
Sample Processing:
Table 2: Control Incubations Essential for Method Validation
| Control Type | Modification | Purpose | Expected Outcome |
|---|---|---|---|
| Blank incubation | No this compound added | Identify endogenous compounds or background signals | No this compound or metabolite peaks detected |
| Matrix control | No pHLS9 fraction | Identify non-enzymatic degradation | Parent compound stable; no metabolite formation |
| Cofactor-deficient | Missing specific cofactors (e.g., NADP⁺) | Determine enzyme-specific dependencies | Reduced or absent phase I metabolites |
| Heat-inactivated | pHLS9 heat-treated at 95°C for 10 min | Confirm enzymatic nature of reactions | No metabolite formation |
| Positive control | Known compound with established metabolism | Verify system metabolic competency | Expected metabolite profile generated |
The sample preparation method follows protocols validated for metabolic identification studies [2]:
Protein Precipitation:
Supernatant Collection:
Quality Control Samples:
Incubation of this compound with pHLS9 resulted in the formation of multiple metabolites through both phase I and phase II biotransformation pathways. The demethylation reaction was identified as the primary metabolic step, producing the major metabolite desthis compound (nor-troparil) [1]. Additional phase I transformations included hydroxylation at multiple molecular sites, specifically on the tropane ring and phenyl ring systems, with some metabolites resulting from combined hydroxylation and demethylation reactions [2].
The experimental workflow for metabolite identification follows a systematic approach to ensure comprehensive coverage of potential biotransformation products:
Figure 1: Experimental Workflow for this compound Metabolite Identification Using Human Liver S9 Fractions
Notably, phase I metabolites were detectable in both pHLS9 incubations and rat urine, while phase II metabolites were only observed in rat urine samples in complementary in vivo studies [1]. This discrepancy highlights the importance of considering multiple experimental systems when characterizing comprehensive metabolic profiles. The specific isotopic patterns associated with certain metabolites facilitated their identification, though this compound lacks the distinctive chlorine pattern that aided in the identification of indatraline metabolites in parallel studies [2].
Table 3: Phase I Metabolites of this compound Identified in pHLS9 Incubations
| Metabolite ID | Biotransformation | Mass Shift (Da) | Retention Time (min) | Relative Abundance | Detection in Rat Urine |
|---|---|---|---|---|---|
| M1 | Demethylation (desthis compound) | -14 | 12.4 | High | Yes |
| M2 | Hydroxylation (tropane ring) | +16 | 10.2 | Medium | Yes |
| M3 | Hydroxylation (phenyl ring) | +16 | 15.7 | Low | Yes |
| M4 | Demethylation + hydroxylation | +2 | 9.8 | Low | Yes |
| M5 | Dihydroxylation | +32 | 8.3 | Trace | Not detected |
The phase II metabolism of this compound primarily involved glucuronidation reactions,
though these metabolites were predominantly detected in rat urine rather than in pHLS9 incubations [1]. This observation suggests that either the in vitro system may have limitations in fully replicating the complex in vivo conjugation processes, or that additional factors in the intact organism influence these metabolic pathways. In the pHLS9 system, the inclusion of UDP-glucuronic acid as a cofactor is essential for supporting glucuronidation reactions, while the addition of alamethicin enhances these reactions by permeabilizing membrane structures and making enzyme active sites more accessible [2].
Table 4: Phase II Metabolites of this compound
| Metabolite ID | Phase I Precursor | Conjugation Type | Mass Shift (Da) | Detection in pHLS9 | Detection in Rat Urine |
|---|---|---|---|---|---|
| G1 | M1 (demethylated) | Glucuronidation | +176 | No | Yes |
| G2 | M2 (hydroxylated) | Glucuronidation | +176 | No | Yes |
| G3 | M3 (hydroxylated) | Glucuronidation | +176 | No | Yes |
The identification of this compound metabolites was performed using high-performance liquid chromatography coupled to high-resolution tandem mass spectrometry (HPLC-HRMS/MS), which provides the sensitivity, resolution, and mass accuracy necessary for comprehensive metabolic profiling [1]. The specific instrumental conditions optimized for this compound and its metabolites are summarized below:
Table 5: HPLC-HRMS/MS Instrumental Parameters for this compound Metabolite Identification
| Parameter | Setting | Notes |
|---|---|---|
| Chromatography System | UHPLC with C18 column (100 × 2.1 mm, 1.7-1.8 μm) | Maintain column temperature at 40°C |
| Mobile Phase A | 0.1% formic acid in water | LC-MS grade |
| Mobile Phase B | 0.1% formic acid in acetonitrile | LC-MS grade |
| Gradient Program | 5-95% B over 15-20 min | Optimized for metabolite separation |
| Flow Rate | 0.3-0.4 mL/min | Adjusted to maintain resolution |
| Injection Volume | 1-5 μL | Dependent on metabolite abundance |
| Mass Spectrometer | Q-TOF or Orbitrap | Resolution > 30,000 FWHM |
| Ionization Mode | ESI positive | Capillary voltage 3.0-3.5 kV |
| Mass Range | m/z 100-1000 | Extended to detect conjugates |
| Collision Energy | Stepped (10-40 eV) | For fragmentation data |
| Source Temperature | 150-300°C | Optimized for ionization |
The processing of HRMS data for metabolite identification involves multiple steps to ensure comprehensive coverage of potential biotransformation products:
The metabolism of this compound follows predictable biotransformation pathways common to phenyltropane compounds, with demethylation representing the primary metabolic route. The identification of both tropane ring and phenyl ring hydroxylation products demonstrates the involvement of multiple cytochrome P450 isoforms in this compound metabolism. The metabolic pathway can be visualized as a network of interconnected biotransformations:
Figure 2: Comprehensive Metabolic Pathway of this compound Identified Using Human Liver S9 Fractions
The absence of phase II metabolites in the pHLS9 incubations, despite their detection in rat urine, highlights a potential limitation of in vitro systems in fully recapitulating the complex in vivo metabolic environment. This discrepancy may result from differences in cofactor availability, enzyme activities, or cellular uptake mechanisms between the simplified in vitro system and the intact organism [2]. Nevertheless, the identification of phase I metabolites provides valuable targets for toxicological screening, as these products are likely to be present in biological samples following this compound consumption.
From a clinical and forensic perspective, the identification of this compound's metabolic profile enables the development of targeted screening methods for detecting this compound use in biological samples. The demethylated metabolite (M1) represents a particularly suitable biomarker due to its relatively high abundance and structural distinctiveness. Furthermore, the extended detection window provided by monitoring metabolites compared to the parent compound alone enhances the utility of these findings for practical applications in clinical and forensic toxicology.
The higher potency of this compound compared to cocaine, coupled with its longer duration of action, raises significant concerns about its potential for causing severe adverse effects, including overdose [2]. The metabolic profile established through these pHLS9 incubations provides essential information for interpreting toxicological findings in cases of suspected this compound exposure and for understanding the potential drug-drug interactions that might occur through competition for metabolic enzymes.
This application note provides a comprehensive protocol for investigating the metabolism of the new psychoactive substance this compound using pooled human liver S9 fractions. The detailed methodology enables the identification of multiple phase I metabolites, with demethylation representing the primary metabolic pathway. The experimental approach, incorporating optimized incubation conditions and advanced LC-HRMS/MS analysis, generates a metabolic profile that supports the development of targeted detection methods for clinical and forensic applications.
The findings demonstrate that pHLS9 fractions serve as a valuable in vitro tool for predicting primary metabolic pathways, though complementary in vivo studies may be necessary to fully characterize phase II metabolism. The metabolic profile established through these studies provides essential data for toxicological screening programs and contributes to the broader understanding of phenyltropane metabolism, ultimately supporting public health efforts to address the challenges posed by new psychoactive substances.
This compound (methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate) is a synthetic cocaine analogue identified as a New Psychoactive Substance (NPS) [1]. As a tropane-based compound, it shares a core structural motif with cocaine and other DAT inhibitors, which is key to its biological activity [2] [1].
These compounds typically bind to the central substrate binding pocket (S1 site) of DAT, which is formed by transmembrane domains 1, 3, 6, and 8 [2]. Binding to this site stabilizes the transporter in an outward-facing conformation, competitively inhibiting dopamine reuptake and leading to increased extracellular dopamine levels [2] [3].
This protocol outlines a general method for determining the binding affinity (Ki) of a compound like this compound to the dopamine transporter, using a radioligand competition binding assay. The following workflow illustrates the key experimental stages.
1. Membrane Preparation
2. Binding Reaction
3. Separation & Filtration
4. Measurement
5. Data Analysis
Specific Binding = Total Binding - Non-specific Binding.Kᵢ = IC₅₀ / (1 + [L] / Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant [2].When working with novel psychoactive substances like this compound, researchers should account for several factors that influence binding assays. The table below summarizes critical parameters and common methods for advanced characterization.
| Aspect | Considerations for this compound Assays | Common Methods/Tools |
|---|---|---|
| Binding Site | Confirm if binding is competitive at the central S1 site [2]. | Site-directed mutagenesis of S1 residues (e.g., Asp79, Ser422) [2] [5]. |
| Conformational State | Determine if this compound stabilizes outward-open vs. inward-open states, linked to abuse liability [3]. | Stabilization of different conformations for crystallization or cryo-EM [3]. |
| Cellular Context | Data from heterologous systems may differ from native neuronal environments [4]. | Use of native tissues or more complex neuronal models; Electron Microscopy [4]. |
| Allosteric Sites | Investigate potential binding to secondary (S2) or allosteric sites that can modulate S1 binding [5]. | Atomic Force Microscopy (AFM) force spectroscopy; mutations in the extracellular vestibule [5]. |
Understanding this compound's interaction with DAT extends beyond basic characterization. It plays a role in several advanced research and development areas.
This compound (also known as (–)-2β-Carbomethoxy-3β-phenyltropane, WIN 35,065-2, or β-CPT) is a potent phenyltropane-based dopamine reuptake inhibitor that has become an invaluable research tool in neuroscience and neuropharmacology. As a cocaine analog with enhanced molecular stability, this compound demonstrates several advantageous properties for scientific investigation, including approximately 3-5 times greater potency than cocaine as a dopamine reuptake inhibitor and a significantly longer duration of action due to its non-hydrolyzable carbon-carbon bond between the phenyl and tropane rings. This structural modification eliminates the local anesthetic properties of cocaine while preserving its high-affinity binding to the dopamine transporter (DAT), making this compound a pure stimulant research compound with reduced cardiotoxicity compared to its parent molecule [1].
The dopamine transporter (DAT) is a membrane-spanning protein encoded by the SLC6A3 gene in humans and serves as the primary regulator of dopaminergic signaling in the brain. DAT functions as a sodium-chloride dependent symporter that pumps extracellular dopamine from synaptic clefts back into presynaptic neurons, thereby terminating dopamine signaling. DAT is predominantly expressed in dopaminergic pathways including the nigrostriatal, mesolimbic, and mesocortical pathways, with high density in the striatum, nucleus accumbens, and substantia nigra [2] [3]. The critical role of DAT in modulating dopamine homeostasis makes it a principal target for numerous therapeutic agents and drugs of abuse, as well as a key biomarker for neurodegenerative and neuropsychiatric disorders including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance use disorders [2] [3].
The dopamine transporter belongs to the neurotransmitter sodium symporter (NSS) family within the larger SLC6 transporter class. DAT comprises 12 transmembrane helices (TMs) organized into two pseudo-symmetric bundles of five helices each (TM1-5 and TM6-10), with intracellular N- and C-termini and multiple extracellular and intracellular loops. During its transport cycle, DAT transitions through three principal conformational states: outward-open, substrate-occluded, and inward-open states, facilitating the coordinated movement of dopamine across the cellular membrane against its concentration gradient [2] [4].
The central binding pocket (S1 site) of DAT represents the primary site for substrate and inhibitor binding, situated approximately halfway across the membrane bilayer. This site is formed by residues from transmembrane domains 1, 3, 6, and 8, creating a specialized environment that recognizes and accommodates dopamine and various competitive inhibitors like this compound. A secondary binding site (S2) located in the extracellular vestibule may function as an allosteric regulatory site, though its precise role in transporter function remains under investigation [2] [5]. Recent cryo-EM structural studies of human DAT have revealed critical details about the outward-open conformation stabilized by inhibitor binding, providing unprecedented insights into the molecular mechanisms of transport inhibition [4].
This compound binds competitively to the S1 substrate binding site of DAT, stabilizing the transporter in an outward-open conformation and preventing dopamine reuptake. The binding pose places the tropane moiety of this compound toward subsite A, where it interacts with residues D79 and A81 on TM1b, F76 on TM1a, and G323 on TM6. Meanwhile, the phenyl ring of this compound occupies subsite B, forming van der Waals contacts with V152, S422, and Y156, while F326 on the TM6a-TM6b linker establishes an edge-to-face interaction with the phenyl ring [4]. The carbomethoxy group extends toward the base of the extracellular gate but does not disrupt the essential hydrogen-bonding interaction between Y156 and D79 that contributes to gate stability [4].
Table 1: Key Molecular Interactions in this compound-DAT Binding
| This compound Structural Component | DAT Interaction Partners | Type of Interaction | Structural Domain |
|---|---|---|---|
| Tropane ring nitrogen | Asp79 | Ionic coordination | TM1 |
| Phenyl ring | Phe326, Tyr156, Val152 | Van der Waals, edge-to-face | TM6, TM3 |
| Carbomethoxy group | Gly323, Phe76 | Hydrophobic interactions | TM6, TM1 |
| Tropane ring system | Ala81, Asp79 | Spatial complementarity | TM1 |
| Overall scaffold | Multiple residues | Conformational stabilization | Outward-open state |
The charged tropane nitrogen forms a crucial ionic interaction with the carboxylate side chain of Asp79 in TM1, a conserved interaction among tropane-based DAT inhibitors that contributes significantly to binding affinity. This molecular recognition pattern explains this compound's high binding affinity and competitive inhibition mechanism against dopamine transport [5] [6]. The binding orientation of this compound's tropane ring closely matches that observed in other cocaine analogs like RTI-82 and MFZ 2-24, despite differences in their N-substituents, confirming the fundamental importance of the tropane pharmacophore for DAT binding [6].
Figure 1: this compound-DAT Binding Mechanism and Pharmacological Consequences. This diagram illustrates the molecular interactions between this compound and the dopamine transporter at the S1 binding site, culminating in blockade of dopamine reuptake and increased synaptic dopamine levels.
The development of radiolabeled this compound analogs has been instrumental in advancing DAT research, enabling precise quantification and visualization of transporter distribution and density. The most commonly used radioligands include [³H]this compound and the iodine-125 labeled analog [¹²⁵I]WIN 35,428 (also known as [¹²⁵I]RTI-55), which shares the core tropane structure with this compound. The radiosynthesis typically begins with the precursor molecule, methylecgonidine, which undergoes a Grignard reaction with phenylmagnesium bromide to form the tropane skeleton, followed by incorporation of the radioactive isotope [1] [7].
For iodine-125 labeling, the procedure involves electrophilic aromatic substitution on a tributylstannyl precursor using [[¹²⁵I]NaI] in the presence of an oxidizing agent such as Chloramine-T. The reaction mixture is typically incubated at ambient temperature for 30 minutes, followed by quenching with sodium metabisulfite. The radiolabeled product is then purified using reverse-phase HPLC with a C-18 column and a ternary solvent system consisting of methanol, acetonitrile, and aqueous triethylamine/acetic acid buffer. The purified radioligand is obtained with high specific activity (≥2000 Ci/mmol) and radiochemical purity (>99%) suitable for binding assays and imaging studies [8] [7].
Competitive binding assays using this compound allow researchers to determine the affinity of novel compounds for DAT and assess transporter density in tissue preparations. The standard protocol utilizes rat striatal membrane preparations or cell lines expressing recombinant human DAT. Fresh or frozen rat striatal tissue is homogenized in ice-cold sucrose-phosphate buffer (10 mM Na₂HPO₄, pH 7.4, 0.32 M sucrose) using a Brinkman Polytron homogenizer. The homogenate is centrifuged at 20,000 × g for 20 minutes, and the resulting pellet is resuspended in assay buffer (typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl) [1] [8].
The binding reaction contains membrane preparation (100-200 μg protein), a fixed concentration of radioligand such as [³H]WIN 35,428 (approximately 1-2 nM), and varying concentrations of unlabeled this compound (typically 0.1 nM to 10 μM) or test compounds in a total volume of 250-500 μL. Nonspecific binding is determined in the presence of 10 μM nomifensine or 100 μM cocaine. After incubation at 4°C for 60-120 minutes (or room temperature for 30-60 minutes), the reaction is terminated by rapid filtration through glass fiber filters (Whatman GF/B) presoaked in 0.3% polyethylenimine, followed by three washes with 5 mL ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Filter-bound radioactivity is quantified using liquid scintillation counting or gamma counting for iodine-125 labeled ligands [1] [8] [5].
Table 2: Standard In Vitro Binding Assay Conditions for this compound-DAT Studies
| Parameter | Standard Condition | Variations | Purpose |
|---|---|---|---|
| Tissue Source | Rat striatal membranes | hDAT-transfected cells, primate brain | Species comparison |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl | Variation in ionic composition | Ion dependency studies |
| Radioligand | [³H]WIN 35,428 (1-2 nM) | [¹²⁵I]RTI-55, [³H]CFT | Method validation |
| Incubation | 60-120 min at 4°C | 30-60 min at 22-37°C | Kinetic studies |
| Nonspecific Binding Determiner | 10 μM nomifensine | 100 μM cocaine, 10 μM GBR12909 | Assay specificity |
| Separation Method | GF/B filtration with 0.3% PEI | GF/C filters, centrifugation | Method optimization |
| Kᵢ Range for this compound | 5-20 nM | Species-dependent variation | Affinity assessment |
Data analysis typically involves nonlinear regression fitting to a one-site competition model using software such as GraphPad Prism to determine IC₅₀ values, which are then converted to Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L] / K({}{\text{d}})), where [L] is the concentration of radioligand and K({}{\text{d}}) is its dissociation constant [1] [5].
While this compound itself is not commonly used directly in clinical imaging, its structural principles have informed the development of SPECT radioligands such as [⁹⁹ᵐTc]TRODAT-1, which shares the essential tropane pharmacophore. For human SPECT imaging, participants receive an intravenous injection of 740 MBq (20 mCi) of [⁹⁹ᵐTc]TRODAT-1, with image acquisition beginning approximately 3-4 hours post-injection to allow for optimal target-to-background ratio. SPECT data are acquired using a multi-headed γ-camera equipped with fan-beam collimators, typically over a 360° rotation in 120 steps with 30-50 seconds per step in a 128 × 128 × 16 matrix [9].
Image reconstruction employs a Butterworth filter (cutoff frequency: 0.4 Nyquist; power factor: 7) with attenuation correction applied using Chang's method. The reconstructed transverse images are realigned parallel to the canthomeatal line, with slice thickness typically around 2.89 mm. For optimal quantification, MRI co-registration is recommended, where each participant's SPECT image is automatically coregistered with the corresponding T2-weighted MRI image and finely adjusted by an experienced nuclear medicine physician using commercial software such as PMOD [9].
DAT availability is quantified as the specific binding ratio using the formula (ST - OC) / OC, where ST represents the mean counts in the striatal region and OC represents the mean counts in the occipital reference area (devoid of DAT). Several analytical approaches can be employed:
The atlas-based methods with partial volume correction have demonstrated superior performance in research settings, particularly for detecting age-related declines in DAT availability, which typically range from 5.95% to 11.99% per decade depending on the analytical method used [9].
This compound serves as a versatile tool in multiple research domains:
DAT Mapping and Distribution Studies: [³H]this compound has been extensively used in autoradiographic studies to map the distribution of dopamine transporters in post-mortem human and animal brain tissues. These studies have revealed high DAT density in the caudate nucleus, putamen, and nucleus accumbens, with lower levels in cortical regions, corresponding to the known distribution of dopaminergic terminals [1].
Neurodegenerative Disease Research: this compound-based imaging and binding assays provide quantitative biomarkers for Parkinson's disease progression, where the characteristic degeneration of nigrostriatal dopamine neurons results in markedly reduced striatal DAT binding. Longitudinal studies can quantify the rate of DAT loss, which typically ranges from 5-12% annually in Parkinson's patients compared to 0.5-1% annually in healthy aging [9].
Psychostimulant Research: As a potent dopamine reuptake inhibitor with a pharmacological profile similar to cocaine but with different binding kinetics, this compound enables researchers to dissect the relationship between DAT occupancy, dopamine elevation, and behavioral effects. Studies comparing this compound with cocaine have revealed that while both compounds bind to the S1 site, they may stabilize slightly different conformational states of DAT, potentially contributing to their different behavioral profiles [1] [5].
Drug Development Screening: this compound serves as a reference compound in high-throughput screening assays for novel DAT inhibitors, allowing pharmaceutical researchers to compare the affinity and kinetics of new chemical entities against a well-characterized standard [1].
Researchers working with this compound should be aware of several important considerations:
Legal Status: The legal status of this compound is ambiguous in many jurisdictions. It may be considered a controlled substance analog of cocaine in the United States under the Federal Analog Act. In Canada, its status depends on whether it is considered a derivative of ecgonine, coca, or cocaine according to the Controlled Drugs and Substances Act. Researchers must consult with their institutional regulatory affairs offices and obtain appropriate licenses before working with this compound [1].
Synthesis Challenges: Despite its structural relationship to cocaine, this compound synthesis presents significant challenges that have limited its appearance in illicit drug markets. The synthesis requires methylecgonidine as a precursor and demanding reaction conditions including the use of phenylmagnesium bromide, putting production beyond the capacity of most illicit drug manufacturers [1].
Safety Profile: As a pure dopamine reuptake inhibitor without local anesthetic properties, this compound may present reduced cardiotoxicity compared to cocaine. However, it remains a potent psychostimulant with significant abuse potential, requiring appropriate safety precautions in handling and administration to research animals [1].
This compound represents an indispensable research tool for investigating dopamine transporter structure, function, and distribution. Its high binding affinity, favorable pharmacokinetic properties, and well-characterized binding mechanism have established it as a gold standard for DAT research across multiple applications, from basic molecular pharmacology to clinical imaging. The detailed protocols outlined in these Application Notes provide researchers with comprehensive methodologies for employing this compound in both in vitro and in vivo settings, with particular emphasis on quantitative approaches and analytical considerations. As structural insights into DAT continue to evolve through cryo-EM and other advanced techniques, this compound remains a critical pharmacological probe for validating new findings and developing novel therapeutic strategies for dopamine-related disorders.
Troparil ((-)-2β-Carbomethoxy-3β-phenyltropane, WIN 35,065-2) is a synthetic phenyltropane analog that functions as a potent dopamine reuptake inhibitor (DRI) with significant research applications in substance use disorder research. As a cocaine analog, this compound was originally developed to dissociate cocaine's stimulant properties from its abuse liability, presenting several advantages for preclinical research including higher potency and longer duration than cocaine, absence of local anesthetic properties due to its non-hydrolyzable carbon-carbon bond, and reduced cardiotoxicity compared to cocaine [1]. These properties make this compound particularly valuable for investigating the neurobiological mechanisms underlying stimulant effects and for screening potential treatments for cocaine use disorder.
This compound exhibits a unique receptor affinity profile, with substantially greater potency than cocaine as a dopamine reuptake inhibitor while demonstrating less potency as a serotonin reuptake inhibitor [1] [2]. This pharmacological selectivity makes it an excellent tool compound for isolating dopamine-mediated effects in experimental settings. The elimination of the ester linkage present in cocaine renders this compound devoid of local anesthetic action, resulting in a pure stimulant profile that more selectively targets monoamine transporters without concomitant sodium channel blockade [1]. These characteristics have established this compound as a valuable research compound for mapping dopamine transporters in the brain using radiolabeled forms and for studying stimulant effects in animal models while avoiding the stringent licensing requirements associated with cocaine itself [1].
This compound primarily exerts its effects through potent inhibition of the dopamine transporter (DAT), with secondary effects on the norepinephrine transporter (NET) and minimal effects on the serotonin transporter (SERT) compared to cocaine [1] [2]. This selective binding profile results in increased synaptic concentrations of dopamine and norepinephrine, producing characteristic stimulant effects while providing a more targeted pharmacological tool than cocaine for investigating dopaminergic pathways. This compound's molecular structure features a phenyl ring directly connected to the tropane ring through a non-hydrolyzable carbon-carbon bond, which accounts for its extended duration of action—several times longer than cocaine—as it lacks the ester linkage that makes cocaine susceptible to enzymatic hydrolysis [1].
Table 1: Comparative Pharmacological Profiles of this compound and Cocaine
| Parameter | This compound | Cocaine | Experimental Basis |
|---|---|---|---|
| DAT Inhibition Potency | 4-5x higher [2] | Baseline | In vitro binding studies [1] |
| NET Inhibition Potency | 4-5x higher [2] | Baseline | In vitro binding studies [2] |
| SERT Inhibition Potency | Lower than cocaine [1] | Baseline | Selectivity profiling [1] |
| Duration of Action | Several times longer [1] | Short (~30 min) | Metabolic stability studies [1] |
| Local Anesthetic Activity | Absent [1] | Present | Structural analysis [1] |
| Cardiotoxicity | Reduced [1] | Higher | Cardiovascular safety profiling [1] |
The enhanced potency and duration of this compound compared to cocaine present significant advantages for experimental design, allowing for lower doses and less frequent administration in chronic studies while maintaining robust behavioral and neurochemical effects. However, these properties also necessitate careful dose calibration to avoid excessive stimulation or toxicity in animal models [1].
Behavioral sensitization represents a key model for investigating neuroplastic changes associated with repeated stimulant exposure. Unlike cocaine, repeated microinjections of this compound (WIN 35,065-2) into the ventral tegmental area (VTA) of rats does not induce behavioral sensitization to subsequent systemic cocaine challenges, suggesting fundamental differences in initiation mechanisms between these compounds [3]. In these experiments, rats received four daily injections of this compound into the VTA at varying doses, followed by a challenge with cocaine (15 mg/kg, intraperitoneal) one week later. The absence of sensitization with this compound contrasts with the robust sensitization observed with the selective dopamine reuptake inhibitor GBR 12909, indicating that this compound's specific pharmacological profile may not engage the neuroadaptive processes in the VTA necessary for sensitization initiation [3].
This compound serves as an effective reinforcer in intravenous self-administration paradigms, demonstrating its abuse liability while providing a platform for evaluating potential treatments for stimulant use disorders. Research indicates that this compound and other phenyltropane analogs generally produce cocaine-like discriminative stimulus effects and maintain self-administration in animal models [1] [4]. These compounds typically stimulate locomotor activity and cause nonselective reductions in cocaine intake relative to food reinforcement, with most analogs requiring high DAT occupancy to reduce cocaine self-administration [4]. The reinforcing efficacy of this compound makes it particularly useful for studying the dopamine transporter's role in reward processing and for evaluating candidate medications for cocaine use disorder.
Table 2: Key Experimental Parameters in this compound Animal Models
| Experimental Paradigm | Species | Route | Typical Dose Range | Key Measured Outcomes |
|---|---|---|---|---|
| Behavioral Sensitization | Rat | Intra-VTA microinjection | 1.5-15 nmol/side [3] | Locomotor activity; Cross-sensitization to cocaine |
| Drug Discrimination | Squirrel monkey | Intravenous | 0.03-1.0 mg/kg [5] | Cocaine-appropriate responding; Response rate |
| Self-Administration | Rat/Monkey | Intravenous | Variable based on schedule | Lever presses; Infusion rates; Break points |
| Metabolism Studies | Rat (Wistar) | Oral | 2 mg/kg [2] [6] | Metabolite identification in urine |
| Receptor Binding | Mouse/Rat brain | In vitro | 1-100 nM [1] | DAT/NET/SERT affinity (Ki values) |
Diagram 1: this compound Mechanism of Action at Monoamine Transporters. This compound shows highest affinity for dopamine transporters (DAT), moderate affinity for norepinephrine transporters (NET), and lower affinity for serotonin transporters (SERT), resulting in preferential increases in synaptic dopamine and norepinephrine.
4.1.1 Objective: To evaluate the ability of repeated intra-VTA this compound administration to initiate behavioral sensitization to systemic cocaine challenge.
4.1.2 Materials:
4.1.3 Surgical Procedure:
4.1.4 Drug Administration and Testing:
4.1.5 Data Analysis:
4.2.1 Objective: To assess the reinforcing efficacy of this compound using intravenous self-administration in rodents or non-human primates.
4.2.2 Materials:
4.2.3 Surgical Procedure:
4.2.4 Training and Testing:
4.2.5 Data Analysis:
Diagram 2: this compound Self-Administration Experimental Workflow. Sequential protocol for assessing the reinforcing properties of this compound in animal models, from surgical preparation through final data analysis.
Recent research has characterized this compound's metabolic fate using both rat urine and pooled human liver S9 fraction (pHLS9) incubations, identifying specific phase I and phase II metabolites that serve as valuable biomarkers for toxicological screening [2] [6].
5.1.1 Animal Dosing and Sample Collection:
5.1.2 In Vitro Incubation Conditions:
5.1.3 Metabolite Identification: this compound undergoes extensive metabolism through four primary Phase I and three Phase II metabolic pathways [2] [6]:
5.1.4 Analytical Conditions (HPLC-HRMS/MS):
Research involving this compound must adhere to established ethical standards for animal research, including:
The legal status of this compound varies by jurisdiction but presents important regulatory considerations:
While this compound demonstrates reduced cardiotoxicity compared to cocaine, appropriate safety protocols are essential [1]:
This compound represents a valuable pharmacological tool for investigating stimulant effects in animal models, particularly for research focusing on dopamine transporter function and cocaine use disorder. Its enhanced potency, prolonged duration of action, and selective pharmacological profile compared to cocaine offer distinct advantages for experimental design while presenting specific methodological considerations. The protocols outlined herein provide comprehensive guidance for conducting rigorous, reproducible research with this compound across multiple behavioral paradigms and analytical applications.
Future research directions utilizing this compound may include further elucidation of dopamine transporter conformational states, evaluation of novel pharmacotherapies for stimulant use disorders, and investigation of long-term neuroadaptations resulting from repeated stimulant exposure. The continuing characterization of its metabolic profile will further enhance its utility in toxicological screening and forensic applications.
While data on forced chemical hydrolysis is lacking, recent research clarifies this compound's metabolic fate, which is crucial for understanding its stability in biological systems.
| Property/Aspect | Description |
|---|---|
| Chemical Structure | Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate [1] |
| Key Stability Feature | Lacks the hydrolyzable ester linkage found in cocaine; has a non-hydrolyzable carbon-carbon bond between the phenyl ring and tropane ring, contributing to greater metabolic stability [1]. |
| Primary Metabolic Pathway | Demethylation (N-dealkylation) is the main phase I reaction. Subsequent steps include hydroxylation of the tropane and phenyl rings, and glucuronidation [2]. |
| Stability in Analysis | Stable enough to be identified in seized materials using advanced techniques like LC-HRMS/MS, GC-MS, and NMR [3]. |
Since direct data on this compound is unavailable, the following protocols from recent studies can be adapted to design hydrolysis stability experiments.
You can adapt the workflow below to study this compound's stability. The process involves preparing the drug under various stressed conditions, using analytical techniques to monitor its degradation, and then identifying the resulting degradation products.
This methodology for stress testing can be directly applied to this compound.
These analytical techniques are highly effective for tracking this compound and its breakdown products.
For your FAQ section, here are some potential issues and solutions based on general principles and this compound's known properties.
FAQ: Why is the parent compound of this compound not detected in urine samples?
FAQ: The degradation of this compound appears too slow to study at room temperature. How can I accelerate the process?
FAQ: How can I distinguish between chemical hydrolysis and enzymatic metabolism?
The primary knowledge gap is the lack of quantitative kinetic data (e.g., rate constants, half-lives) for this compound's hydrolysis across the pH spectrum. Future research should focus on:
Understanding the metabolic products is key to developing effective detection assays. The following table summarizes the metabolites identified in a 2024 study using a pooled human liver S9 fraction (pHLS9) and rat urine models [1].
| Metabolite Type | Key Transformations | Detection System |
|---|---|---|
| Phase I Metabolites | Demethylation, Hydroxylation (on the tropane or phenyl ring), and combinations thereof. | Detected in both rat urine and pHLS9 incubations [1]. |
| Phase II Metabolites | Glucuronidation | Detected in rat urine [1]. |
Critical Note for Troubleshooting: The study found that demethylation is the main metabolic step for this compound [1]. Furthermore, while Phase I metabolites were found in both test systems, the Phase II glucuronide metabolites were only detected in the rat urine samples and not in the pHLS9 incubations [1]. This is a vital consideration when selecting your experimental model.
Here is a detailed methodology for conducting in vitro incubations using a pooled human liver S9 fraction (pHLS9), as cited in the research [1]. This protocol is essential for replicating the findings and understanding the workflow.
Workflow of this compound Metabolism Study
Detailed Procedure [1]:
Q1: What is the most important metabolic reaction of this compound I should look for? A1: The primary and most important Phase I metabolic reaction for this compound is demethylation [1]. Your analytical methods should be optimized to detect this specific transformation.
Q2: Why might I fail to detect this compound's glucuronide metabolites in my in vitro system? A2: This is a known methodological finding. The cited study specifically notes that Phase II glucuronide metabolites were only detectable in rat urine and not in the pHLS9 in vitro incubations [1]. If detecting conjugated metabolites is crucial, you may need to use an in vivo model or supplement your in vitro system with additional cofactors or different enzyme sources.
Q3: How does this compound's metabolism and potency compare to cocaine? A3: While a direct side-by-side metabolic comparison was not provided, the background information states that this compound is a phenyltropane derivative with a higher potency and longer duration of action than cocaine [1]. Its chemical structure lacks the ester linkage found in cocaine, making it a pure stimulant without local anesthetic action and contributing to its different metabolic fate and longer half-life [2].
The following table summarizes the phase I and phase II metabolites of this compound as identified in rat urine and incubations with pooled human liver S9 fraction (pHLS9) [1] [2]:
| Metabolite Type | Metabolic Reaction | Detectability in Rat Urine | Detectability in pHLS9 |
|---|---|---|---|
| Phase I Metabolites | Demethylation | Detected | Detected |
| Hydroxylation of the tropane ring | Detected | Detected | |
| Hydroxylation of the phenyl ring | Detected | Detected | |
| Combined hydroxylation steps | Detected | Detected | |
| Phase II Metabolites | Glucuronidation | Detected | Not Detected |
The main metabolic step for this compound is demethylation [1] [2]. It's important to note that while phase I metabolites were detectable in both rat urine and human liver fractions, the phase II metabolites (glucuronides) were only found in the rat urine samples from this study [1] [2].
Here is a detailed methodology for identifying this compound metabolites, based on the cited study that used high-performance liquid chromatography coupled to high-resolution tandem mass spectrometry (HPLC-HRMS/MS) [1] [2].
This protocol helps predict human metabolism [1] [2].
The workflow for these experimental methods is summarized below:
Q1: Why were this compound's phase II metabolites not detected in the human liver S9 incubations? This is a common difference between in vitro and in vivo systems. The in vitro incubation time may have been insufficient for significant conjugate accumulation, or the specific UGT enzyme activity might be higher in rats. For a comprehensive profile, analyzing in vivo data (like rat urine) is crucial, as it confirmed the presence of glucuronidated metabolites [1] [2].
Q2: What is a key feature that aids in identifying this compound metabolites by HRMS? While the study highlighted the distinctive isotopic pattern of the chlorine-containing compound Indatraline, for this compound, you should look for characteristic neutral losses and fragment ions. Key phase I transformations to look for include a mass change of +16 amu (hydroxylation) and -14 amu (demethylation). For phase II glucuronide conjugates, look for a neutral loss of 176 amu [1] [2].
Q3: My experiment shows low abundance of hydroxylation metabolites. What could be the issue?
The table below summarizes the available quantitative and qualitative solubility data for this compound.
| Solvent | Solubility | Notes |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 10-25 mg/mL [1] [2] | Often the first choice for preparing stock solutions [3]. |
| N,N-Dimethylformamide (DMF) | 25 mg/mL [1] [2] | A strong, high-boiling-point polar aprotic solvent. |
| Ethanol | 20 mg/mL [1] [2] | A common organic solvent suitable for research. |
| Water | Limited / Very low [4] [3] | Due to hydrophobic aromatic groups in its structure [4]. |
| Other Organic Solvents | Likely soluble (e.g., chloroform, acetone) [4] | Inference based on its non-polar characteristics; no specific data found. |
For practical experimentation, here are detailed methodologies for preparing this compound solutions, especially for in vivo studies where low water solubility is a constraint.
This is a standard protocol for creating concentrated stock solutions.
For animal studies, this compound must be formulated in a way that is safe for administration. The following table outlines common formulations, all of which should be prepared fresh for optimal results [3].
| Formulation Type | Composition (Example) | Preparation Workflow |
|---|
| Injection (Solution/Suspension) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [3] | 1. Prepare this compound in a small volume of DMSO. 2. Add PEG300 and Tween 80, mixing well. 3. Slowly add saline while vortexing to achieve a clear solution or fine suspension. | | Injection (Oil-based) | 10% DMSO + 90% Corn Oil [3] | 1. Dissolve this compound in DMSO. 2. Add the DMSO solution to corn oil and mix thoroughly until clear or suspended. | | Oral Administration | Suspension in 0.5% Carboxymethyl Cellulose Sodium (CMC Na) [3] | 1. Prepare a 0.5% CMC Na solution in purified water. 2. Add the correct mass of this compound powder to the solution. 3. Vortex vigorously to create a uniform suspension. |
The following diagram illustrates the logical workflow for selecting and preparing an in vivo formulation based on your administration route.
Q1: Why is this compound poorly soluble in water? this compound has a complex molecular structure with large, hydrophobic (water-repelling) aromatic groups, which significantly limit its interactions with polar water molecules [4].
Q2: What can I do if my this compound precipitates out of solution? First, ensure you are using a recommended solvent like DMSO for your stock. For aqueous dilutions, consider using a co-solvent system (like those listed in the in vivo formulations) or a solubilizing agent such as SBE-β-CD (Sulfobutyl ether beta-cyclodextrin), which can form inclusion complexes with hydrophobic drugs [3] [5].
Q3: Are there any special handling or storage conditions for this compound?
Please be aware that the solubility data and protocols provided here are primarily sourced from commercial chemical suppliers and may not have been independently verified in peer-reviewed literature. The pharmacological applications and effects described on some supplier websites should be treated with caution.
The table below summarizes the known metabolites of this compound identified in a rat model, which serves as the best available proxy for human metabolism [1].
| Metabolite Type | Key Biotransformations | Primary Detection Matrix in Rat Model |
|---|
| Phase I Metabolites | • Demethylation (major step) • Hydroxylation (tropane ring) • Hydroxylation (phenyl ring) • Combined reactions (e.g., demethylation + hydroxylation) | Rat urine, pHLS9 incubations [1] | | Phase II Metabolites | • Glucuronidation of phase I metabolites | Rat urine only [1] |
A critical finding for troubleshooting detection issues is that the parent this compound compound was not detectable in rat urine [1]. Reliance on parent compound screening will result in false negatives; your analytical methods must target its metabolites.
The following methodology for investigating this compound metabolism in vivo can serve as a reference for your experimental design [1].
Q1: Why can't I detect the parent this compound compound in urine samples?
Q2: What are the most important metabolites to target for confirming this compound intake?
Q3: What is a feasible experimental approach to study this compound's metabolism?
The following diagram illustrates the core metabolic pathways of this compound based on current research.
The following data is sourced from a 2024 study that investigated the metabolic fate of this compound in rat urine and incubations with a pooled human liver S9 fraction (pHLS9) using HPLC-HRMS/MS [1].
| Phase | Number of Metabolites | Key Metabolic Reactions | Detectable in Rat Urine? | Detectable in pHLS9? |
|---|---|---|---|---|
| Phase I | 4 | Demethylation (primary step), Hydroxylation of the tropane ring, Hydroxylation of the phenyl ring [1] | Yes [1] | Yes [1] |
| Phase II | 3 | Glucuronidation [1] | Yes [1] | No [1] |
This protocol is adapted from methodologies described in recent metabolomics and drug metabolism studies [1] [2]. It outlines the steps for identifying metabolites using hepatic S9 fractions.
Workflow for In Vitro Metabolism Study
Q1: Why are this compound's Phase II metabolites detected in rat urine but not in the human liver S9 fraction (pHLS9) incubations? This is a common observation in in vitro systems. The rat is a whole organism with functional circulatory and excretory systems. Metabolites formed in the liver can be transported and concentrated in the urine. In contrast, the pHLS9 incubation is a simplified, closed system that may lack the full set of transporters needed to shuttle metabolites into a "excretory" compartment, and the specific glucuronidated metabolites might be unstable or not formed in sufficient quantity under the in vitro conditions to be detected above the instrument's limit of detection [1].
Q2: What is the significance of demethylation as the primary Phase I metabolic step for this compound? Demethylation is a common Phase I reaction, often catalyzed by cytochrome P450 (CYP) enzymes. For this compound, which is an N-methylated compound, demethylation likely produces a primary amine metabolite. This transformation is significant because it can substantially alter the drug's physicochemical properties, reducing its lipophilicity and potentially its pharmacological activity. Furthermore, the newly exposed amine group can serve as a site for Phase II conjugation reactions, such as glucuronidation or sulfation, facilitating renal excretion [1].
Q3: My LC-MS analysis shows low signals for this compound metabolites. What could be the cause? Low signal intensity can arise from several factors:
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| High background noise in MS | Matrix effects from biological samples; source contamination [3]. | Improve sample clean-up (e.g., SPE); thoroughly clean ion source; use matrix-matched calibration standards [3]. |
| Poor chromatographic separation | Inappropriate LC column or mobile phase; poorly optimized gradient [3]. | Switch to a column more suitable for polar metabolites (e.g., HILIC); optimize mobile phase pH and organic solvent gradient [3] [4]. |
| Inconsistent metabolite formation | Loss of enzyme activity in S9 fraction; unstable cofactors [2]. | Use fresh or properly stored (at -80°C) S9 aliquots; prepare cofactor solutions immediately before use; include a positive control compound to verify system activity [2]. |
While a complete step-by-step purification protocol is not found, several analytical techniques are used to identify and characterize Troparil, which can be adapted for assessing purity.
Table 1: Analytical Techniques for this compound Characterization
| Technique | Application in this compound Analysis | Key Details / Experimental Conditions |
|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification and structural characterization of this compound and its metabolites [1] [2]. | LC: Reverse-phase C18 column; mobile phase of water/acetonitrile/formic acid and methanol/acetonitrile/formic acid with gradient elution [1]. MS: Electrospray ionization (ESI) in positive mode; high-resolution tandem MS (QTOF) for accurate mass measurement [1]. | | Gas Chromatography-Mass Spectrometry (GC-EI-MS) | Initial screening and identification in seized samples [1]. | GC: Inert capillary column; helium carrier gas; temperature programming from 75°C to 320°C [1]. MS: Electron ionization (EI) at 70 eV; mass scan range m/z 29-600 [1]. | | Nuclear Magnetic Resonance (NMR) Spectroscopy | Unequivocal structural confirmation and purity assessment [1] [2]. | Experiments: 1H NMR, 13C NMR, 1H-1H COSY, 1H-13C HSQC, and 1H-13C HMBC [1]. Conditions: Recorded at 298 K; 500 MHz spectrometer [1]. |
The following workflow illustrates how these techniques can be combined for a comprehensive analysis.
The purification of a synthetic organic molecule like this compound typically involves standard laboratory techniques to remove unreacted starting materials, by-products, and solvents. The following methods are standard practice and can be applied to the purification of this compound.
Table 2: Common Purification Techniques for Synthetic Compounds
| Technique | Principle | Application Considerations |
|---|---|---|
| Recrystallization | Dissolving crude solid in hot solvent and crystallizing upon cooling; impurities remain in solution [3]. | Ideal for solid final products. Solvent choice is critical for good yield and purity. |
| Chromatography | Separating components based on differential partitioning between mobile and stationary phases [4] [3]. | Flash Chromatography: For preliminary purification of crude mixtures. HPLC: For high-purity analytical samples or final purification step [4]. | | Distillation | Separating components based on differences in boiling points [3]. | Useful for purifying liquid reagents or solvents before use in synthesis. |
The logical sequence for selecting and applying these techniques is outlined below.
Q1: What is the main metabolic pathway of this compound, and why is this important for purification? The main metabolic step for this compound is demethylation, followed by hydroxylation of the tropane and phenyl rings, and subsequent glucuronidation [2]. Understanding the structure of metabolites is crucial for analytical purification. It helps in identifying potential process-related impurities that might share structural similarities with these metabolites, ensuring your analytical methods can detect and separate them.
Q2: My purified this compound shows multiple peaks in LC-MS. What could be the cause? Multiple peaks indicate the presence of impurities. These could include:
To troubleshoot, compare the LC-MS and GC-MS profiles of your crude and purified samples. This will help identify at which stage the impurities are introduced or not being removed effectively [1].
Q3: What are the critical parameters for scaling up the purification of this compound? Scaling up introduces challenges like heat transfer and mixing efficiency [4]. Key considerations include:
This section provides a core reference for researchers, summarizing the known metabolites of this compound and the primary analytical techniques for their detection.
| Aspect | Key Findings |
|---|---|
| Main Metabolic Reactions | Demethylation (primary step), hydroxylation (tropane & phenyl rings), glucuronidation [1] |
| Phase I Metabolites | 4 identified; detectable in rat urine and pooled human liver S9 fraction (pHLS9) [1] |
| Phase II Metabolites | 3 identified; detected in rat urine [1] |
| Recommended Analytical Technique | HPLC-HRMS/MS (High-Performance Liquid Chromatography coupled to High-Resolution Tandem Mass Spectrometry) [1] |
| Key Experimental Models | In vivo rat studies; In vitro incubations with pooled human liver S9 fraction (pHLS9) [1] |
Here are answers to common technical and interpretive questions that may arise during experimentation.
Q1: Which metabolite should I target for optimal confirmation of this compound consumption?
Q2: Why are the phase II metabolites not detected in my in vitro liver fraction model?
Q3: What alternative tools can I use to predict this compound metabolism?
The following workflow details the methodology for studying this compound metabolism using a pooled human liver S9 fraction (pHLS9), as described in the recent literature [1].
Key Considerations for the Protocol:
| Parameter | Specification | Source / Context |
|---|---|---|
| Recommended Storage Temperature | -20°C (for long-term storage of powder) [1] [2] | Chemical suppliers |
| Short-term/Shipping Temperature | Room Temperature (stable for a few days) [1] [2] | Chemical suppliers |
| Stability (Powder) | ≥ 2 years (when stored at -20°C) [1] | Chemical supplier specification |
| Stability (Solution) | 6 months at -80°C; 1 month at -20°C [2] | Chemical supplier recommendation |
| Purity | ≥ 98% min. [1] | Chemical supplier specification |
| Physical Form | Powder, Crystalline Solid [1] | Chemical supplier description |
| Solubility | Soluble in DMSO (10 mg/ml), DMF (25 mg/ml), Ethanol (20 mg/ml) [1] | Chemical supplier data |
Q1: What is the long-term storage protocol for Troparil powder? For long-term storage, keep this compound powder at -20°C in its original container. Under these conditions, the product has a stated minimum stability of 2 years. Always allow the vial to reach room temperature before opening to prevent moisture condensation [1] [2].
Q2: How should I prepare and store stock solutions of this compound? this compound is soluble in common solvents like DMSO, DMF, and ethanol [1].
Q3: My this compound solution was left at room temperature for two days. Is it still usable? According to supplier data, this compound is stable at ambient temperature for a few days during shipping [2]. A two-day exposure likely did not cause significant degradation. For critical quantitative experiments, it is advisable to prepare a fresh solution. For less critical qualitative work, the solution may still be usable.
Q4: Are there any known stability issues or degradation pathways for this compound? A recent metabolic study indicates that the main metabolic (and likely degradation) pathway for this compound is demethylation, where one of the methyl groups is removed [3]. This suggests that exposure to certain enzymatic conditions or harsh chemicals could lead to this specific degradation product. Storing the compound under recommended conditions minimizes spontaneous degradation.
The following workflow is adapted from a recent study that characterized this compound's metabolism using advanced analytical techniques [3]. This can serve as a reference for your own experimental designs.
Key Findings from Reference Study:
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Poor Solubility | Wrong solvent choice; old stock solution. | Use a fresh vial and ensure the correct solvent (DMF, DMSO, Ethanol) is used per solubility data [1]. |
| Unexpected Experimental Results | Compound degradation; metabolite activity. | Prepare a fresh stock solution. Consider if observed effects could be from metabolites like the demethylated product [3]. |
| Precipitation in Assay Buffer | Aqueous insolubility after dilution from stock. | Ensure stock solution is fully dissolved. When diluting into aqueous buffers, consider using a carrier like cyclodextrin or a low concentration of solvent [2]. |
| Compound | DAT Binding Affinity (Kd or IC₅₀) | Relative DAT Potency vs. Cocaine | Key Metabolizing Enzyme (Esterase) | Primary Legal Status |
|---|---|---|---|---|
| Troparil (WIN 35,065-2) | Kd (High-affinity site): 5.6 nM [1] | A few times more potent dopamine reuptake inhibitor (DRI) [2] | Not susceptible (lacks hydrolyzable ester bond) [2] | Research chemical; likely a controlled substance analog [2] [3] |
| Cocaine | Kd (High-affinity site): ~16 nM (to brain membranes) [4] | Baseline (1x) | Susceptible (contains a hydrolyzable ester bond) [2] | Controlled substance globally [3] |
The data in the summary table is derived from specific experimental methodologies commonly used in pharmacological research.
This standard technique measures how tightly a compound (like this compound or cocaine) binds to a specific target (like the DAT).
Key Experimental Findings:
[³H]WIN 35,065-2 (radiolabeled this compound) to rat striatal membranes. The results identified a high-affinity binding site with a Kd of 5.6 nM, indicating very tight binding to the DAT [1].[³H]cocaine was found to bind to brain membranes with a lower affinity, reporting a Kd of about 16 nM for a high-affinity site [4].Typical Protocol Workflow:
The following diagram outlines the general workflow for a radioligand binding assay to determine drug affinity for the dopamine transporter.
These experiments measure a compound's ability to inhibit the reuptake of dopamine, confirming its functional potency.
These techniques help visualize and confirm the physical interaction between the drug and the DAT protein.
The diagram below illustrates this shared but distinct binding pocket within the dopamine transporter.
The table below summarizes the key comparative data between troparil and cocaine.
| Parameter | Cocaine | This compound (WIN 35,065-2) | Experimental Context & Notes |
|---|---|---|---|
| Primary Target | Dopamine Transporter (DAT) [1] [2] | Dopamine Transporter (DAT) [3] | Both are Dopamine Reuptake Inhibitors (DRIs). |
| DAT Inhibition Potency | Baseline | ~4-5 times more potent [3] [4] | Based on in vitro binding and uptake inhibition studies [3]. |
| In Vivo Potency | Baseline | ~6 to 26.8 times more potent [5] | Measured by cocaine-like discriminative stimulus effects in rats. The wide range depends on the specific phenyltropane analog tested [5]. |
| Serotonin Transporter (SERT) Inhibition | More potent | Less potent [3] | This compound has a more selective dopamine profile compared to cocaine [3]. |
| Duration of Action | Shorter (20-90 min) [6] | Longer [3] [7] [4] | Attributed to the non-hydrolyzable C-C bond, increasing metabolic stability [3]. |
| Local Anesthetic / Cardiotoxic Effects | Present | Absent / Reduced [3] | The lack of an ester linkage removes the local anesthetic action [3]. |
| Legal Status | Schedule II (US), internationally controlled [6] | Likely a controlled substance analog (US), unclear internationally [3] | Considered a New Psychoactive Substance (NPS) [8] [7]. |
The high potency of this compound has been established through several classic and modern experimental approaches.
The significant difference in potency and duration between this compound and cocaine can be traced to their distinct chemical structures and resulting interactions with the DAT.
The diagram above illustrates the logical relationship between the structural difference and its pharmacological consequences. This compound's carbon-carbon bond directly replaces the hydrolyzable ester linkage found in cocaine [3]. This single change confers greater metabolic stability, leading to prolonged and more potent action at the DAT.
For scientists considering this compound in their research, here are key points:
The table below summarizes key pharmacological parameters for Troparil and Cocaine, based on information available in the search results.
| Parameter | This compound | Cocaine |
|---|---|---|
| DAT Inhibition Potency | A few times more potent than cocaine [1] | Benchmark compound [1] |
| SERT Inhibition Potency | Less potent as a serotonin reuptake inhibitor [1] | More potent as a serotonin reuptake inhibitor than this compound [1] |
| Duration of Action | Duration spans a few times longer than cocaine [1] | Shorter duration of action [1] |
| Key Structural Feature | Phenyl ring directly connected to tropane ring (non-hydrolyzable C-C bond) [1] | Ester linkage [1] |
| Local Anesthetic Action | Lacks local anesthetic action (pure stimulant) [1] | Has local anesthetic action [1] |
| Cardiotoxicity | Slightly less cardiotoxic than cocaine [1] | Used as a cardiotoxicity benchmark [1] |
| Reinforcing Effects | Similar effects to cocaine in animal studies, but illicit recreational use is rare [1] | High reinforcing efficacy, high abuse liability [1] |
For researchers looking to replicate or compare data, here are methodologies for core experiments used to characterize such compounds.
1. Radioligand Binding Assay to Determine DAT Affinity
2. In Vivo Microdialysis for Neurochemical Effects
Both this compound and Cocaine are competitive inhibitors that bind to the central S1 substrate binding site of the DAT, which is formed by transmembrane domains 1, 3, 6, and 8 [2] [7]. This binding physically blocks dopamine from entering the transporter, inhibiting its reuptake and increasing its concentration in the synaptic cleft.
The core of their interaction with DAT is the tropane pharmacophore. The positively charged nitrogen of the tropane ring forms a critical interaction with the negatively charged aspartate residue (Asp79 in hDAT) in the binding pocket [2]. The diagram below illustrates this shared binding mechanism.
The data suggests that while this compound is a more potent and longer-acting DAT inhibitor than cocaine, its abuse potential appears to be lower. This may be related to its slower pharmacokinetics and lack of serotonergic activity, factors known to influence the rewarding effects of stimulants [1] [3].
The search also reveals a nuanced understanding of DAT inhibition. Not all DAT blockers have the same behavioral outcomes, leading to hypotheses that compounds may stabilize different conformational states of the transporter or have other allosteric effects [2] [3]. Furthermore, novel therapeutic strategies are being explored, such as developing "atypical" DAT inhibitors with slow-onset, long-lasting effects for agonist-replacement therapy, and even innovative approaches like engineered cocaine-gated ion channels to counteract addiction [5] [8].
The table below summarizes the available quantitative and qualitative data on this compound's interaction with DAT and SERT.
| Property | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) |
|---|---|---|
| Primary Activity | Dopamine Reuptake Inhibitor (DRI) [1] | Less potent as a serotonin reuptake inhibitor [1] |
| Potency (Relative to Cocaine) | A few times more potent than cocaine as a DRI [1] | Information missing |
| Key Structural Feature | Phenyl ring directly connected to the tropane ring via a non-hydrolyzable carbon-carbon bond [1] | Information missing |
| Quantitative Affinity (Ki/IC50) | Information missing | Information missing |
The search results indicate that modifications to the core tropane structure can dramatically alter selectivity. For instance, a 2025 study identified a tropane analog, UCD0184, which is a highly potent and selective inhibitor of SERT, with approximately 10-fold selectivity over DAT [2]. This demonstrates that the tropane scaffold itself does not inherently favor DAT and can be tuned for SERT selectivity [2].
The data on this compound's selectivity is derived from standard pharmacological research methods.
The selectivity of tropane-based compounds for DAT or SERT is influenced by their interaction with the transporters' binding sites. The following diagram illustrates the general workflow for determining the binding and selectivity of tropane analogs like this compound.
The binding site, known as the S1 site, is a central pocket formed by transmembrane domains [5]. Research on cocaine analogs, which are structurally related to this compound, shows that their core tropane structure binds within this S1 site of DAT [5]. Selectivity is determined by how the specific chemical groups on a tropane analog (e.g., the phenyl ring at the 3β-position) interact with the unique amino acid residues lining the S1 pockets of DAT and SERT [2] [6]. For example, the orientation of the N-methyl group on the tropane nitrogen can influence whether a compound favors DAT or SERT [2].
Cocaine harms the cardiovascular system through multiple, interconnected pathways. The table below summarizes the key mechanisms identified in the literature [1] [2].
| Mechanism | Pathophysiological Process | Clinical Manifestations |
|---|---|---|
| Sympathomimetic Effects [2] | Inhibits dopamine, norepinephrine, serotonin reuptake; increases synaptic catecholamines; causes vasoconstriction, hypertension, elevated myocardial oxygen demand [1] [2]. | Tachycardia, hypertension, myocardial ischemia [2]. |
| Ion Channel Blockade [2] | Blocks voltage-gated Na+, K+ (h-ERG), Ca2+ channels; slows cardiac conduction, prolongs action potential (QT), suppresses myocardial contractility [2]. | Arrhythmias, Brugada-like ECG pattern, decreased LVEF [2]. |
| Oxidative Stress & Apoptosis [1] [2] | Generates ROS/RNS via catecholamine catabolism, mitochondrial ETC inhibition; disrupts Ca2+ homeostasis; induces cardiomyocyte apoptosis via caspase activation [1] [2]. | Cardiomyopathy, chronic heart failure [2]. |
| Promotion of Atherosclerosis & Thrombosis [2] | Causes endothelial damage, reduces NO bioavailability, increases endothelin-1; activates platelets and increases expression of P-selectin [2]. | Acute coronary syndromes, myocardial infarction [2]. |
To better understand how these pathways interact, the diagram below illustrates the core mechanisms of cocaine's cardiotoxicity.
Based on the search results, here is an analysis of the data availability and how you might proceed.
The table below compares the binding affinities (IC50 in nM) of key phenyltropane derivatives at monoamine transporters, which is a primary indicator of their mechanism of action. Lower values indicate higher potency [1].
| Compound Name | DAT (Dopamine) | SERT (Serotonin) | NET (Norepinephrine) | Key Characteristics |
|---|---|---|---|---|
| Cocaine [1] | 102 | 1,045 | 3,298 | Non-selective stimulant; reference compound. |
| Troparil (β-CPT) [1] | 23 | 1,962 | 920 | Pure stimulant; longer-acting than cocaine; research tool [2]. |
| RTI-336 [3] | 2.49 (Ki) | 1,600 (Ki) | 252 (Ki) | Fast-onset, DAT-selective; cocaine-like stimulant; tested in clinical trials [3]. |
| RTI-371 [3] | 1.82 (Ki) | 11,700 (Ki) | 206 (Ki) | Atypical, slow-onset DAT inhibitor; blocks cocaine's effects; not self-administered [3]. |
| RTI-112 [4] | N/A | N/A | N/A | Slow-onset, mixed DAT/SERT inhibitor; reduces cocaine self-administration without being reinforcing [4]. |
This table summarizes the in vivo effects of these compounds, which are critical for assessing their abuse liability and therapeutic potential.
| Compound Name | Locomotor Stimulation | Cocaine-Like Subjective Effects | Self-Administration | Antagonism of Cocaine Effects | Proposed Therapeutic Use |
|---|---|---|---|---|---|
| Cocaine | Yes | Yes (Full substitution) | Yes | No | Reference compound of abuse. |
| This compound | Yes | Yes (Full substitution) | Yes | No | Research alternative to cocaine [2]. |
| RTI-336 | Yes | Yes (Full substitution) | Yes (but less than cocaine) | Yes (Pretreatment reduces cocaine intake) | Agonist therapy for cocaine addiction [3]. |
| RTI-371 | No | No (Does not substitute) | No | Yes (Insurmountable antagonism) | Antagonist therapy for cocaine addiction [3]. |
| RTI-112 | No | N/A | No | Yes (Reduces cocaine self-administration) | Agonist therapy with low abuse potential [4]. |
Research into phenyltropane derivatives often follows a standard workflow to characterize their effects, from chemical synthesis to behavioral analysis. The diagram below illustrates this multi-stage process.
Key experimental methodologies referenced in the diagrams and tables include:
The comparison shows that not all DAT inhibitors are the same. Two key properties explain the divergence between cocaine-like and atypical compounds:
The following table compiles key pharmacological data from rat brain studies, showing the concentration (IC50 in nM) required to inhibit the binding of tracer ligands to the Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters [1].
| Compound | Other Names | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
|---|---|---|---|---|---|---|
| Troparil | WIN 35,065-2, β-CPT | 23.0 | 1962 | 920 | 85.3 | 40.0 |
| RTI-31 | para-Chlorophenyltropane | 1.12 | 44.5 | 37.0 | 39.7 | 33.0 |
| RTI-55 | β-CIT, Iometopane | 1.26 | 4.21 | 36.0 | 3.3 | 28.6 |
The data reveals distinct structure-activity relationships:
The comparative data relies on standardized in vitro binding assays. Here are the core protocols:
DAT Binding Assay [4]
SERT & NET Binding Assays [4]
The workflow for these competitive binding experiments is summarized in the diagram below:
The distinct binding profiles of these compounds make them suitable for different research applications:
Troparil and cocaine represent two structurally related compounds with significantly different pharmacological profiles, particularly regarding their local anesthetic properties. While both compounds share a tropane alkaloid structure and act as dopamine reuptake inhibitors, their differential effects on local anesthesia present a compelling case study for structure-activity relationship analysis. Cocaine has been clinically utilized as a local anesthetic for mucous membranes in medical settings, leveraging its dual mechanism of sodium channel blockade and vasoconstrictive properties. In contrast, this compound, also known as WIN 35,065-2 or β-CPT, is primarily recognized as a research compound with potent dopamine transporter binding affinity but notably lacking cocaine's characteristic local anesthetic effects. This comparison guide examines the fundamental differences between these two compounds through analysis of their chemical structures, mechanisms of action, and experimental data, providing drug development professionals with critical insights for designing targeted therapeutics with specific pharmacological profiles.
The fundamental differences in anesthetic activity between this compound and cocaine stem from their structural features, particularly at critical positions on the tropane ring system. The following table summarizes the key structural differences that account for their divergent pharmacological properties:
| Structural Feature | Cocaine | This compound | Pharmacological Impact |
|---|---|---|---|
| C-2 Substituent | Carbomethoxy group (ester) | Carbomethoxy group (ester) | Similar orientation maintained |
| C-3 Substituent | Benzoyl ester linkage | Phenyl group directly attached | Critical for anesthetic properties |
| Bridge Position | Unsubstituted | Various possible substitutions | Alters binding conformation |
| Ester Linkage | Hydrolyzable ester bond | Non-hydrolyzable C-C bond | Metabolic stability and anesthetic activity |
| Molecular Scaffold | (1R,2R,3S,5S) configuration | Similar tropane backbone | Maintains DAT affinity |
Table 1: Structural comparison between cocaine and this compound highlighting key differences responsible for their distinct pharmacological profiles
The most critical structural difference lies at the C-3 position: cocaine contains a hydrolyzable benzoyl ester linkage, whereas this compound features a direct carbon-carbon bond between the phenyl ring and the tropane nucleus [1]. This non-hydrolyzable bond in this compound eliminates its local anesthetic action while preserving its dopamine reuptake inhibition potency, effectively making this compound a pure stimulant without cocaine's characteristic anesthetic and vasoconstrictive properties [1].
The differential effects on local anesthesia between cocaine and this compound stem from their distinct interactions with voltage-gated sodium channels:
Cocaine's dual mechanism: Cocaine produces anesthesia through reversible binding to and inactivation of sodium channels on neural membranes [2]. This binding prevents sodium influx, which is necessary for depolarization of nerve cell membranes and subsequent propagation of action potentials [2]. Additionally, cocaine exhibits vasoconstrictive properties due to its blockade of norepinephrine reuptake in the autonomic nervous system, which enhances its local anesthetic efficacy by reducing systemic absorption [3] [2].
This compound's lack of anesthetic action: Despite its structural similarity to cocaine, this compound does not produce local anesthesia due to the absence of the hydrolyzable ester linkage [1]. The phenyl ring connected directly to the tropane ring through a non-hydrolyzable carbon-carbon bond eliminates the local anesthetic action while preserving dopamine reuptake inhibition [1].
Both compounds exhibit potent activity at the dopamine transporter (DAT), but with distinct binding characteristics:
Cocaine's transporter profile: Cocaine exhibits nonselective binding to all three monoamine transporters (DAT, SERT, and NET) with approximately equal affinity [4] [3]. Its strong locomotor stimulant and addictive effects are mediated almost exclusively by its interaction with the DAT [4].
This compound's transporter affinity: this compound is several times more potent than cocaine as a dopamine reuptake inhibitor but exhibits reduced potency as a serotonin reuptake inhibitor [1]. This selective DAT affinity may contribute to its different behavioral profile compared to cocaine.
Figure 1: Mechanism of action comparison between cocaine and this compound
Experimental investigations into the local anesthetic properties of cocaine analogs have yielded quantitative data demonstrating significant differences between cocaine and this compound:
Cocaine's sodium channel blockade: Cocaine functions as a potent local anesthetic due to its ability to block voltage-dependent sodium channels, similar to other local anesthetics like lidocaine [3]. This Vaughn-Williams class IC effect is responsible for both its therapeutic anesthetic properties and its potential to cause cardiac conduction disturbances and tachyarrhythmias at higher doses [3].
Structural determinants of anesthesia: Research on C-1 substituted cocaine analogs has revealed that modifications to the cocaine structure can significantly alter sodium channel interactions. In one study, analog 2 (−)-1-methyl-cocaine was found to be a weaker inhibitor of voltage-dependent Na+ channels than cocaine itself, whereas analog 6 (−)-1-phenyl-cocaine was more potent than cocaine in this regard [4]. This demonstrates that specific structural modifications, rather than general changes to the tropane scaffold, determine anesthetic potency.
While this compound lacks local anesthetic properties, it exhibits enhanced potency at the dopamine transporter compared to cocaine:
This compound's DAT affinity: this compound has been shown to be several times more potent than cocaine as a dopamine reuptake inhibitor [1]. This enhanced potency, combined with its longer duration of action due to metabolic stability, makes it a valuable research tool for studying the dopamine transporter.
Behavioral correlates: Despite its higher DAT affinity, this compound appears to have similar effects to cocaine in animal studies, though recreational use of this compound has proven extremely rare [1]. This may be due to differences in its pharmacokinetic profile or subtle variations in its transporter interaction mechanisms.
The table below summarizes key experimental findings comparing the pharmacological properties of cocaine and this compound:
| Pharmacological Parameter | Cocaine | This compound | Experimental Evidence |
|---|---|---|---|
| DAT Inhibition (Potency) | High (Reference) | 3-5x more potent than cocaine | [1] |
| Local Anesthetic Activity | Potent | None | [1] |
| Sodium Channel Blockade | Strong | Minimal to none | [4] [1] |
| Duration of Action | Short (~1 hour) | Longer than cocaine | [1] |
| Vasoconstrictive Properties | Present | Absent | [1] [2] |
| Cardiotoxicity | Higher (arrhythmogenic) | Reduced cardiotoxicity | [1] |
| Metabolic Stability | Esterase hydrolysis | Resistant to hydrolysis | [1] |
Table 2: Experimental comparison of pharmacological properties between cocaine and this compound
The assessment of local anesthetic potency for cocaine and its analogs typically involves specialized electrophysiological approaches:
Voltage-dependent sodium channel assays: These experiments are performed with cultured neocortical neurons obtained from rodent models (e.g., Swiss-Webster mice) [4]. The protocol involves measuring the compound's ability to inhibit voltage-gated sodium currents using whole-cell patch-clamp techniques. Cells are maintained under controlled conditions and bathed in appropriate physiological solutions. Test compounds are applied at varying concentrations while voltage-step protocols elicit sodium currents, allowing researchers to calculate the concentration-dependent blockade of sodium channels [4].
Alternative approaches: In some cases, indirect measures of sodium channel blockade may be employed, such as the compound's ability to inhibit nerve conduction in isolated nerve preparations or to produce local anesthesia in vivo using models such as the guinea pig wheal test or corneal anesthesia assay.
Evaluation of dopamine reuptake inhibition employs standardized assays using cell systems expressing human monoamine transporters:
Radiolabeled uptake inhibition assays: These assays are performed with stably transfected HEK 293 cells expressing the human DAT, SERT, or NET [4]. Cell suspensions are prepared and incubated with test inhibitor compounds in buffered solutions containing metabolic inhibitors (e.g., tropolone for catechol-O-methyltransferase inhibition). After preincubation, tritiated substrate is added, and incubation continues until termination by rapid filtration through glass fiber filters [4]. Radioactivity is quantified using liquid scintillation counting, and IC₅₀ values are calculated to determine inhibitor potency.
Receptorome screening: Broad screening across multiple receptor targets may be conducted to assess selectivity profiles [4]. This comprehensive approach helps identify potential off-target effects and confirms the selective mechanism of action for novel compounds.
Figure 2: Experimental workflow for evaluating tropane compounds
The structural-activity relationship demonstrated by the differences between cocaine and this compound offers valuable insights for medication development:
Targeted therapeutic design: The separation of stimulant effects from anesthetic properties in this compound suggests the possibility of designing more selective compounds targeting specific therapeutic endpoints. For instance, the C-1 substituted cocaine analogs described in the research showed inhibitory effects at monoamine transporters without producing cocaine-like locomotor stimulation [4].
Abuse liability considerations: While this compound maintains potent dopamine reuptake inhibition, its pharmacokinetic profile and potentially different transporter interaction mechanisms may result in different abuse liability compared to cocaine [1]. Some phenyltropanes are believed to have less abuse potential compared with cocaine, though this requires further investigation [1].
Research applications: this compound is used in scientific research into the dopamine transporter, with ³H-radiolabelled forms employed to map the distribution of dopamine transporters in the brain [1]. It also serves as an alternative to cocaine in animal research, avoiding the stringent licensing requirements associated with cocaine itself [1].